Moxalactam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSIUVGFCSJCK-CAVRMKNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023338 | |
| Record name | Moxalactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Latamoxef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.51e-01 g/L | |
| Record name | Latamoxef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64952-97-2, 79120-38-0 | |
| Record name | Moxalactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064952972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079120380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latamoxef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moxalactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Latamoxef | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXALACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUF6C936Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Latamoxef | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery and Synthesis of Moxalactam
An in-depth exploration of the scientific journey, from conceptual breakthrough to chemical synthesis, of the pioneering oxacephem antibiotic, moxalactam. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, synthesis, and biological evaluation of this significant therapeutic agent.
Discovery and Development: A Strategic Shift in Antibiotic Research
This compound, also known as latamoxef, emerged from a strategic research initiative in the mid-1970s by scientists at Shionogi & Co., Ltd. in Japan. At a time when much of the industry focused on modifying the side chains of existing β-lactam antibiotics, Shionogi's researchers embarked on a novel approach: altering the core nucleus of the cephalosporin structure. This strategic pivot led to the groundbreaking discovery of the 1-oxacephem class of antibiotics.
The key innovation was the isosteric replacement of the sulfur atom at position 1 of the dihydrothiazine ring of the cephalosporin nucleus with an oxygen atom. This seemingly subtle change resulted in a significant enhancement of antibacterial activity, particularly against a broad spectrum of Gram-negative bacteria. Shionogi's research into oxacephems commenced in 1975, and their dedicated efforts culminated in the launch of this compound, under the brand name Shiomarin, in 1982, marking the advent of the world's first clinically available oxacephem antibiotic. The development and subsequent commercialization of this compound were carried out in collaboration with Eli Lilly and Company, a partnership that facilitated its global reach.
The enhanced potency of this compound is attributed to several structural features. The 1-oxa nucleus itself contributes to increased intrinsic activity. Furthermore, the presence of a 7α-methoxy group confers remarkable stability against β-lactamases, enzymes produced by bacteria that inactivate many β-lactam antibiotics. The specific side chains at positions 3 and 7 of the oxacephem nucleus were meticulously optimized to maximize antibacterial spectrum and potency.
Synthesis Pathway of this compound
The total synthesis of this compound is a complex, multi-step process that has been a subject of extensive research. One of the prominent and industrially feasible routes commences from the readily available precursor, 6-aminopenicillanic acid (6-APA). The following is a detailed overview of a key synthetic pathway.
Logical Flow of this compound Synthesis
The Core Structure-Activity Relationship of Moxalactam Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam (Latamoxef) is a pioneering synthetic 1-oxa-β-lactam antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] Its unique structure, featuring an oxygen atom in place of sulfur in the cephem nucleus, confers distinct chemical and biological properties that have been a focal point of extensive structure-activity relationship (SAR) studies.[3] This technical guide provides a comprehensive overview of the SAR of this compound analogs, detailing the impact of structural modifications on antibacterial potency and β-lactamase stability. The document includes quantitative data, experimental methodologies, and visual representations of key concepts to serve as a resource for researchers in the field of antibiotic development.
The antibacterial effect of this compound and its analogs is achieved through the inhibition of bacterial cell wall synthesis.[4] These antibiotics target and acylate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] This disruption leads to a loss of cell wall integrity, ultimately causing bacterial cell lysis and death.[4]
Core Structure-Activity Relationships
The antibacterial activity and β-lactamase stability of this compound analogs are primarily dictated by substituents at three key positions: the 7-position of the β-lactam ring, the 3-position of the dihydrooxazine ring, and the 1-position of the bicyclic core.
The 1-Oxacephem Nucleus
A defining feature of this compound is the substitution of the sulfur atom in the traditional cephalosporin structure with an oxygen atom, creating a 1-oxacephem nucleus. This modification significantly enhances the chemical reactivity of the β-lactam ring, leading to a substantial increase in antibacterial activity, estimated to be about 6.3 times greater than their cephalosporin counterparts.[3][5]
Substituents at the C7-Position
The C7 position of the 1-oxacephem core is crucial for modulating the antibacterial spectrum and providing resistance to β-lactamases.
-
The 7α-Methoxy Group: The presence of a methoxy group at the 7α-position is a hallmark of cephamycins and is critical for conferring stability against a wide range of β-lactamases, particularly penicillinases.[3][6][7] This steric shield protects the β-lactam ring from enzymatic hydrolysis. The introduction of the 7α-methoxy group has been shown to increase antibacterial activity by a factor of approximately 3.2.[5]
-
The 7β-Acylamino Side Chain: The nature of the acylamino side chain at the 7β-position profoundly influences the antibacterial spectrum and potency.
-
Arylmalonyl Group: this compound features a p-hydroxyphenylmalonyl side chain. The α-carboxyl group in this moiety is instrumental in providing stability against cephalosporinases and contributes to the broad spectrum of activity.[3][6][7]
-
Other Acyl Groups: The replacement of the arylmalonyl group with other acyl moieties, such as phenylacetyl, 2-thienylacetyl, D-mandelyl, and D-phenylglycyl groups, has been explored. Generally, analogs with these alternative side chains still exhibit enhanced activity compared to their corresponding cephalosporins, although the arylmalonyl group in combination with the 7α-methoxy substituent provides the highest efficacy.[8]
-
Substituents at the C3-Position
The side chain at the C3-position primarily influences the pharmacokinetic properties and can also impact the antibacterial activity.
-
The 1-Methyl-1H-tetrazol-5-ylthio (MTT) Moiety: The MTT side chain in this compound is known to maximize in vitro antibacterial activity.[3] However, this moiety has also been associated with adverse effects, including hypoprothrombinemia and bleeding disorders, which has driven research into analogs with different C3 substituents.
Quantitative Data: Antibacterial Activity of this compound and Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected analogs against a panel of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[9]
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli ATCC 25922 | 0.5 | [10] |
| Escherichia coli 3376 (ESBL-producing) | 0.5 | [10] | |
| Klebsiella pneumoniae 2689 (ESBL-producing) | 0.25 | [10] | |
| Escherichia coli (ESBL-producing, MIC90) | 2 | [6] | |
| Klebsiella pneumoniae (ESBL-producing, MIC90) | 32 | [6] | |
| Staphylococcus aureus | ≤8 | [11] | |
| Streptococcus pneumoniae | ≤8 | [11] | |
| Pseudomonas aeruginosa (MIC90) | 8 | [11] | |
| Salmonella typhi (MIC90) | <0.063 | [11] | |
| Cefoperazone | Streptococcus pneumoniae (Penicillin-resistant) | 2-4 | [9] |
| This compound | Streptococcus pneumoniae (Penicillin-resistant) | 128 | [9] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs is a multi-step process that typically starts from a penicillin derivative. The following is a generalized protocol based on established synthetic routes.
Step 1: Formation of the 1-Oxacephem Nucleus
-
Starting Material: A common starting material is a 6-acylaminopenicillanate S-oxide.
-
Epioxazoline Formation: The S-oxide is treated with triphenylphosphine to yield an epioxazoline.
-
Conversion to Allylic Alcohol: The epioxazoline is converted to an allylic alcohol via allylic chloride and iodide intermediates.
-
Intramolecular Etherification: The allylic alcohol undergoes intramolecular etherification to form the 7α-acylamino-3-exomethylene-1-oxacepham-4α-carboxylate, a key intermediate.[8]
Step 2: Introduction of the 7α-Methoxy Group
-
The 7α-acylamino-3-exomethylene-1-oxacepham intermediate is subjected to a methoxylation reaction to introduce the 7α-methoxy group.[8]
Step 3: Modification of the C3 Side Chain
-
The 3-exomethylene group is then substituted with the desired thiol, such as 1-methyl-1H-tetrazole-5-thiol, via a nucleophilic substitution reaction.[8]
Step 4: Cleavage and Acylation of the C7 Side Chain
-
The original acyl side chain at the C7 position is cleaved to yield the 7α-methoxy-7β-amino-1-oxacephem nucleus.
-
This amino nucleus is then acylated with the desired carboxylic acid derivative (e.g., a protected p-hydroxyphenylmalonic acid derivative) to introduce the final C7 side chain.[8]
Step 5: Deprotection
-
Finally, any protecting groups on the carboxyl and hydroxyl functionalities are removed to yield the target this compound analog.[8]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][10][12]
-
Preparation of Bacterial Inoculum:
-
Grow bacterial strains overnight on a suitable agar medium (e.g., Mueller-Hinton agar) at 35°C.
-
Suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizations
Caption: Key structural features of this compound analogs and their impact on biological activity.
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Mechanism of action of this compound analogs leading to bacterial cell death.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Antibiotic susceptibility assays. [bio-protocol.org]
- 6. Simulating this compound dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward synthesis of 7 alpha-methoxy-1-oxacephems from penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ca.idexx.com [ca.idexx.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vitro Antibacterial Spectrum of Moxalactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam is a synthetically derived, broad-spectrum oxa-β-lactam antibiotic.[1][2] Structurally distinct from cephalosporins due to the substitution of an oxygen atom for a sulfur atom in the cephem nucleus, this compound exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs), which are crucial for the integrity of the peptidoglycan layer.[4] This disruption leads to cell lysis and bacterial death.[4] Notably, this compound has demonstrated stability in the presence of β-lactamases produced by various Gram-negative species, contributing to its efficacy against otherwise resistant strains.[3][5]
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: In Vitro Susceptibility of Various Bacterial Isolates to this compound
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against a variety of clinically relevant bacterial species. The data has been compiled from multiple studies employing standardized susceptibility testing methods.
Gram-Negative Aerobic Bacteria
| Bacterial Species | Number of Isolates | Testing Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | Agar Dilution | - | 0.125 | - |
| Klebsiella pneumoniae | - | Agar Dilution | - | 0.125 | - |
| Proteus mirabilis | - | Agar Dilution | - | 0.125 | - |
| Proteus morganii | - | Agar Dilution | - | 0.125 | - |
| Proteus rettgeri | - | Agar Dilution | - | 8 | - |
| Pseudomonas aeruginosa | - | Agar Dilution | - | 8 | - |
| Salmonella spp. | - | Agar Dilution | - | <0.063 | - |
| Escherichia coli (ESBL-producing, blaCTX-M-15 positive) | 1 | Broth Microdilution | - | - | 0.5 |
| Klebsiella pneumoniae (ESBL-producing, blaCTX-M-14 positive) | 1 | Broth Microdilution | - | - | 0.25 |
| Escherichia coli (ATCC 25922) | 1 | Broth Microdilution | - | - | 0.5 |
Data sourced from multiple studies.[6][7]
Gram-Positive Aerobic Bacteria
| Bacterial Species | Number of Isolates | Testing Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | - | Agar Dilution | - | ≤8 | - |
| Streptococcus pneumoniae | - | Agar Dilution | - | ≤8 | - |
Data sourced from a study using the agar dilution technique.[6]
Anaerobic Bacteria
| Bacterial Species | Number of Isolates | Testing Method | Recommended MIC for Control Strain (µg/mL) | |---|---|---| | Bacteroides fragilis | - | Agar and Microdilution | 0.5 | | Bacteroides thetaiotaomicron (ATCC 29741) | - | Agar Dilution | 8 | | Clostridium perfringens (ATCC 13124) | - | Agar Dilution | 0.063 |
Data for control and reference strains.[8]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The most common methods cited in the literature are agar dilution and broth microdilution.
Agar Dilution Method
The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent. It involves incorporating varying concentrations of the antibiotic into an agar medium, which is then inoculated with the test organisms.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of this compound of known concentration using a suitable solvent and diluent as specified by the manufacturer.
-
Preparation of Agar Plates with this compound:
-
Melt a suitable agar medium, such as Mueller-Hinton agar, and cool to 45-50°C in a water bath.[6]
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add a specific volume of each this compound dilution to a larger volume of the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
From a fresh subculture of the test isolate (incubated at 37°C overnight), prepare a bacterial suspension in a sterile broth or saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation of Plates:
-
Using a multipoint inoculator, spot the prepared bacterial inocula onto the surface of the agar plates, including the control plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MICs and involves challenging a standardized bacterial inoculum with twofold dilutions of an antimicrobial agent in a liquid medium.
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, prepare a series of twofold dilutions of this compound in a suitable broth medium, such as Mueller-Hinton broth.[7] The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture, standardized to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Inoculation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) should be included.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Mandatory Visualizations
Mechanism of Action of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is this compound Disodium used for? [synapse.patsnap.com]
- 5. In vitro and in vivo antibacterial activity of this compound, an oxa-beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antibacterial activity of this compound, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Moxalactam Through the Body: A Technical Guide to its Pharmacokinetics and Tissue Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pharmacokinetics and tissue distribution of Moxalactam, a third-generation cephalosporin antibiotic, as observed in various animal models. Understanding how this drug is absorbed, distributed, metabolized, and excreted is paramount for predicting its efficacy and safety in preclinical and clinical settings. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in this area.
Pharmacokinetic Profile of this compound
This compound, like other cephalosporins, is primarily distributed within the extracellular fluid[1]. Its pharmacokinetic properties have been investigated in several animal species, revealing species-specific differences in its disposition.
Serum/Plasma Pharmacokinetics
Following intravenous or intramuscular administration, this compound is readily absorbed and distributed. Studies in dogs have provided key pharmacokinetic parameters that describe its behavior in the circulatory system.
Table 1: Pharmacokinetic Parameters of this compound in Dogs Following Intravenous Administration (40 mg/kg)
| Parameter | Value (Mean ± SD) | Unit |
| Elimination half-life (t½) | 1.30 ± 0.14 | hours |
| Mean Residence Time (MRT) | 1.63 ± 0.17 | hours |
| Volume of distribution (Vd) | 0.22 ± 0.02 | L/kg |
| Total body clearance (CL) | 136.1 ± 13.9 | mL/h/kg |
| Area under the curve (AUC) | 300.9 ± 32.7 | µg·h/mL |
Data sourced from a study on the pharmacokinetics of Latamoxef (this compound) in dogs.
Renal Excretion
The primary route of elimination for this compound is through the kidneys. Stop-flow analysis in different animal models has elucidated the mechanisms of its renal excretion. In dogs and monkeys, renal excretion occurs predominantly through glomerular filtration. However, in rabbits, in addition to glomerular filtration, a small component of renal tubular secretion is also involved.
Tissue Distribution of this compound
The penetration of this compound into various tissues is a critical determinant of its efficacy in treating localized infections. While comprehensive data across all tissues and animal models is not extensively available in a single source, studies have provided valuable insights into its distribution in specific tissues. Generally, third-generation cephalosporins such as this compound are known to achieve good penetration into the cerebrospinal fluid (CSF)[1].
Ocular Tissue Distribution in Rabbits
Studies in rabbits with staphylococcal endophthalmitis have provided detailed information on the penetration of this compound into ocular tissues following both subconjunctival and intramuscular administration.
Following a 100 mg subconjunctival dose, high concentrations of this compound were observed in the sclera, cornea, and choroid, with lower levels in the retina and a peak concentration of approximately 6 µg/mL in the vitreous humor[2]. Repeated intramuscular injections of 50 mg/kg resulted in peak serum levels of about 100 µg/mL and peak vitreous levels of around 6 µg/mL[2]. This suggests the presence of a blood-retina barrier that limits the penetration of the drug into the inner eye[2].
Table 2: this compound Concentration in Ocular Tissues of Rabbits
| Tissue | Administration Route | Dose | Peak Concentration (approx.) |
| Sclera | Subconjunctival | 100 mg | High |
| Cornea | Subconjunctival | 100 mg | High |
| Choroid | Subconjunctival | 100 mg | High |
| Retina | Subconjunctival | 100 mg | Low |
| Vitreous Humor | Subconjunctival | 100 mg | 6 µg/mL |
| Vitreous Humor | Intramuscular (repeated) | 50 mg/kg | 6 µg/mL |
Data is descriptive as precise quantitative values for all tissues were not available in the cited source.
Experimental Protocols
This section outlines the methodologies employed in the pharmacokinetic and tissue distribution studies of this compound in animal models.
Animal Models and Drug Administration
-
Animal Species: Common animal models for pharmacokinetic studies of antibiotics include dogs, rabbits, rats, and monkeys.
-
Drug Administration: this compound is typically administered intravenously (IV) or intramuscularly (IM) as a bolus injection or infusion. For oral cephalosporins, administration is via oral gavage.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points from a suitable vein (e.g., cephalic or saphenous vein in dogs). Serum or plasma is separated by centrifugation and stored frozen until analysis.
-
Tissue Sampling: Animals are euthanized at various time points after drug administration. Tissues of interest (e.g., liver, kidney, lung, muscle, spleen, brain) are rapidly excised, weighed, and rinsed with cold saline to remove excess blood. Samples are then frozen until homogenization.
Sample Preparation and Analysis
A crucial step in determining drug concentrations in tissues is the efficient extraction of the analyte from the biological matrix.
-
Weighing: A known weight of the frozen tissue sample is taken.
-
Homogenization: The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer (e.g., rotor-stator or bead beater). The ratio of tissue to buffer is typically 1:3 or 1:4 (w/v).
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant is collected for subsequent analysis.
HPLC is a common and reliable method for quantifying this compound in biological samples.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent (e.g., acetonitrile or trichloroacetic acid) is added to the plasma or tissue homogenate supernatant.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant containing the drug is transferred to a clean tube and can be further concentrated by evaporation under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in the mobile phase.
-
HPLC Analysis: The prepared sample is injected into the HPLC system.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a specific wavelength (e.g., around 270 nm for this compound).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for a typical pharmacokinetic study.
References
An In-depth Technical Guide to the Early Clinical Trial Data of Moxalactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical trial data for Moxalactam (also known as Latamoxef), a synthetic oxa-β-lactam antibiotic. The document focuses on quantitative efficacy and safety data, detailed experimental protocols from foundational studies, and the core mechanism of action.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of the peptidoglycan layer in the final stages of cell wall assembly.[1] This disruption leads to a weakened and unstable cell wall, causing the bacterial cell to undergo lysis and death.[1] this compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria and is noted for its stability against many β-lactamases.[3][4]
Caption: Mechanism of action of this compound.
Clinical Efficacy
Early clinical trials of this compound investigated its efficacy across a range of bacterial infections. The data presented below is a summary from a large-scale study in the United States involving 3,558 adult and pediatric patients, of whom 2,234 were evaluable for efficacy based on satisfactory bacteriologic response.[5][6]
| Infection Type | Satisfactory Response Rate (%) |
| Bacteremic Infections | 94% |
| Lower Respiratory Tract Infections | 92% |
| Skin and Skin-Structure Infections | 92% |
| Intraabdominal Infections | 91% |
| Obstetric and Gynecologic Infections | 91% |
| Bone and Joint Infections | 90% |
| Urinary Tract Infections | 80% |
Overall Efficacy Rate: 89%[5][6]
In another study of 50 patients with various infectious disorders, 48 (96%) were cured based on clinical criteria, and 45 (90%) were cured based on bacteriological criteria.[7][8] For complicated urinary tract infections, a study involving 276 patients reported a satisfactory clinical response in 71% of cases.[9]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was established in early studies involving healthy volunteers and patients with varying degrees of renal function.
Pharmacokinetics in Subjects with Normal Renal Function
The following table summarizes pharmacokinetic data from a study in subjects with normal renal function receiving intravenous (IV) and intramuscular (IM) doses.[10]
| Parameter | IV Bolus (7.5 & 15 mg/kg) / IV Infusion (30 mg/kg) | IM (15 mg/kg) |
| t½ α (h) | 0.12 - 0.20 | - |
| t½ β (h) | 1.98 - 2.05 | 2.22 ± 0.16 |
| Vc (liters/1.73 m²) | 3.81 - 7.04 | - |
| Vdss (liters/1.73 m²) | 9.12 - 13.36 | - |
| % of Body Weight | 13.7 - 20.2 | - |
| Peak Serum Level (µg/mL) | - | 48.28 ± 11.81 |
| Time to Peak (h) | - | 0.95 ± 0.37 |
| Renal Clearance (mL/min/1.73 m²) | - | 87.5 ± 9.4 |
| 24h Urinary Recovery (%) | 82.0 - 97.7 | 96.9 ± 12.7 |
t½ α: Distribution half-life, t½ β: Elimination half-life, Vc: Central distribution volume, Vdss: Apparent volume of distribution at steady state.
A separate study in 86 normal adult male volunteers reported a mean plasma half-life of 1.85 ± 0.24 hours for intravenous doses and 2.24 ± 0.44 hours for intramuscular doses.[11]
Pharmacokinetics in Special Populations
Patients with Renal Impairment: The elimination half-life (t½ β) of this compound increases with the severity of renal failure.[10]
| Creatinine Clearance (Ccr) | t½ β (h) |
| 30 - 60 mL/min/1.73 m² | 4.83 |
| 10 - 30 mL/min/1.73 m² | 8.42 |
| < 10 mL/min/1.73 m² (Hemodialysis patients) | 18.95 |
| During 4-6h Hemodialysis | 3.65 |
During a 4- to 6-hour hemodialysis session, 51% of the drug was removed.[10] In anephric patients not undergoing dialysis, the elimination half-life was approximately 18.0 hours.[12]
Cancer Patients: Pharmacological studies in 37 cancer patients showed a mean peak serum concentration of 12.4 µg/mL after a 500 mg intramuscular administration, with a terminal-phase half-life of 3.9 hours.[13] Intravenous administration of 500 mg resulted in a mean serum concentration of 42.0 µg/mL at 15 minutes, decreasing to 3.3 µg/mL at 6 hours.[13]
Adverse Reactions
Early clinical trials identified a range of adverse effects associated with this compound therapy. The following table summarizes the incidence of adverse reactions from a study of 3,558 patients.[5][6]
| Adverse Reaction | Incidence (%) |
| Hypersensitivity | 2.9% |
| Gastrointestinal Effects | 2.1% |
| Hypoprothrombinemia | 0.7% (25 patients) |
| Clinically Apparent Bleeding | 0.08% (3 patients) |
| Alcohol Intolerance | 0.11% (4 patients) |
No renal or hepatic toxicity was directly attributed to this compound therapy in this large-scale study.[5][6] Another study of 100 infections reported side effects, primarily mild diarrhea, in 8.8% of patients.[14]
Experimental Protocols
Detailed experimental protocols from the early clinical trials are not always exhaustively reported in single publications. However, by synthesizing information across multiple studies, the following general methodologies can be described.
General Clinical Trial Workflow
Caption: Generalized workflow of early this compound clinical trials.
Patient Population:
-
Patients with clinically significant infections confirmed by the isolation of etiological bacteria.[7][8]
-
Infections included lower respiratory tract, urinary tract, intra-abdominal, skin and skin-structure, bone and joint, and bacteremia.[15]
-
Exclusion criteria often included known hypersensitivity to β-lactam antibiotics.
Dosage and Administration:
-
This compound was administered intravenously (IV) or intramuscularly (IM).[4][15]
-
Dosages varied depending on the severity of the infection, typically ranging from 1 to 12 grams per day in divided doses.[16]
-
For complicated urinary tract infections, daily doses of 0.5-2 g were administered for five days.[9]
Efficacy Assessment:
-
Effectiveness was primarily defined by a satisfactory bacteriologic response, meaning the eradication of the initial pathogen.[5][6]
-
Clinical response was also evaluated, with outcomes categorized as cure, improvement, or failure.[14]
-
Bacteriological cultures were typically performed before, during, and after therapy to confirm pathogen eradication and to detect the emergence of resistance or superinfection.[17]
Pharmacokinetic Studies:
-
Subjects: Studies were conducted in healthy volunteers and in patients with varying degrees of renal function.[10]
-
Dosing: Single and multiple doses were administered intravenously or intramuscularly.[11]
-
Sampling: Serial blood and urine samples were collected at specified time points after drug administration.
-
Analysis: Drug concentrations in serum and urine were determined using microbiological assays or high-performance liquid chromatography (HPLC).
-
Modeling: Pharmacokinetic parameters were calculated using compartmental models, typically a two-compartment open body model.[10]
Safety Assessment:
-
Patients were monitored for adverse reactions throughout the treatment period.
-
Laboratory tests, including complete blood counts, liver function tests, and renal function tests, were performed at baseline and periodically during treatment to monitor for toxicity.
-
Coagulation parameters, such as prothrombin time, were monitored due to the risk of hypoprothrombinemia.[5][6]
References
- 1. What is this compound Disodium used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: clinical summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical evaluation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical studies of this compound in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in subjects with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single- and multiple-dose pharmacokinetics of this compound in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound pharmacokinetics during hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of this compound in patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound therapy for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical experience in the treatment of complicated urinary tract infection with different doses of this compound (lamoxactam) - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxalactam's Binding Affinity to Escherichia coli Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Moxalactam to Escherichia coli Penicillin-Binding Proteins (PBPs). This compound, a synthetic 1-oxa-β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition is achieved through the acylation of essential PBPs, rendering them inactive. Understanding the specific binding affinities of this compound for different E. coli PBPs is crucial for elucidating its mechanism of action and for the development of novel antimicrobial agents.
Quantitative Data Summary
While precise IC50 or Ki values for this compound's binding to all E. coli PBPs are not comprehensively available in the public literature, a qualitative and semi-quantitative understanding has been established through various studies. The following table summarizes the known binding characteristics of this compound to the primary PBPs in E. coli K-12.
| Penicillin-Binding Protein (PBP) | Relative Binding Affinity of this compound | Supporting Evidence |
| PBP-1A | Higher than benzylpenicillin | [1] |
| PBP-1B | Higher than benzylpenicillin | [1] |
| PBP-2 | Lower than benzylpenicillin; low affinity | This compound and its decarboxylated derivative show poor binding to PBP-2.[1][2] |
| PBP-3 | Highest affinity | This compound demonstrates the highest affinity for PBP-3.[1] |
| PBP-4 | Higher than benzylpenicillin | [1] |
| PBP-5/6 | Higher than benzylpenicillin | The second-order acylation rate constant (k2/K') for this compound with PBP-5 has been determined, indicating covalent interaction.[1][2] |
| PBP-7/8 | Highest affinity | Alongside PBP-3, this compound shows the highest affinity for PBP-7/8.[1] |
Mechanism of Action: PBP Inhibition
The primary mechanism of action of this compound involves the covalent acylation of the serine residue within the active site of PBPs. This process mimics the natural transpeptidation reaction that cross-links peptidoglycan chains. By forming a stable acyl-enzyme intermediate, this compound effectively inactivates the PBP, leading to a weakened cell wall and eventual cell lysis.
Experimental Protocols
The determination of this compound's binding affinity to E. coli PBPs typically involves competitive binding assays using radiolabeled or fluorescently tagged penicillin derivatives.
Competitive Radioligand Binding Assay
This classical method is widely used to determine the relative binding affinities of unlabeled β-lactams.
1. Preparation of E. coli Membranes:
-
Grow E. coli K-12 to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at low speed to remove unbroken cells and debris.
-
Pellet the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in the assay buffer.
2. Competitive Binding Reaction:
-
Aliquots of the membrane preparation are incubated with varying concentrations of unlabeled this compound for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C).
-
A constant, saturating concentration of a radiolabeled penicillin, such as [14C]benzylpenicillin or [125I]penicillin X, is then added to the mixture.
-
The incubation is continued for another short period to allow the radioligand to bind to any unoccupied PBPs.
3. PBP Separation and Detection:
-
The binding reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS) and boiling.
-
The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is then subjected to fluorography or autoradiography to visualize the radiolabeled PBPs.
4. Data Analysis:
-
The intensity of the bands corresponding to the different PBPs is quantified using densitometry.
-
The concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin (IC50) is determined for each PBP. This value is inversely proportional to the binding affinity of this compound for that specific PBP.
Determination of Acylation Efficiency (k2/K')
The second-order rate constant of acylation (k2/K') is a measure of the efficiency of PBP inactivation. It can be determined through kinetic studies that monitor the rate of PBP inactivation at various concentrations of the β-lactam. These experiments often involve pre-incubation of the PBP with the inhibitor for different time intervals, followed by quenching the reaction and measuring the remaining PBP activity, often by a subsequent reaction with a rapidly binding, labeled penicillin derivative.
Conclusion
This compound exhibits a differential binding affinity for the various Penicillin-Binding Proteins of Escherichia coli. Its high affinity for PBP-3, a key enzyme in bacterial cell division, is a significant contributor to its potent bactericidal activity, leading to filamentation and subsequent cell death. The lower affinity for PBP-2, which is involved in maintaining the rod shape of the bacterium, is also a notable characteristic. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals in the field of antimicrobial drug development, aiding in the rational design of new β-lactam antibiotics with improved PBP targeting profiles. Further research to determine the precise kinetic constants for this compound's interaction with all E. coli PBPs would provide a more complete picture of its mechanism of action.
References
- 1. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Moxalactam Susceptibility Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] It functions by inhibiting the synthesis of the bacterial cell wall, specifically by targeting penicillin-binding proteins (PBPs) that are essential for the final stages of peptidoglycan synthesis.[2][3] This disruption leads to a compromised cell wall and ultimately results in bacterial lysis. These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.
Important Note on Clinical Breakpoints: this compound is an older antibiotic, and its inclusion in current clinical breakpoint tables from major standards development organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is limited or absent. Historical data suggests tentative breakpoints, but for contemporary clinical interpretation, it is crucial to consult the latest versions of CLSI M100 and EUCAST breakpoint tables. For certain organisms, such as ESBL-producing Enterobacteriaceae, CLSI has recommended reporting this compound as resistant.
Data Presentation
Historical Minimum Inhibitory Concentration (MIC) Breakpoints
The following table presents tentative MIC breakpoints for this compound proposed in historical literature. These are not current clinical guidelines but are provided for research and informational purposes.
| Category | MIC (µg/mL) |
| Susceptible | ≤ 8 |
| Intermediate | 16 - 32 |
| Resistant | ≥ 64 |
| (Source: Historical data from 1982) |
Quality Control (QC) Ranges
Establishing appropriate quality control is critical for ensuring the accuracy and reproducibility of susceptibility testing. The following table includes historical MIC values for specific QC strains. It is essential to note that current CLSI and EUCAST QC tables may no longer list this compound.
| Quality Control Strain | MIC (µg/mL) | Testing Method |
| Bacteroides fragilis | 0.5 | Agar and Microdilution |
| Bacteroides thetaiotaomicron | 8 | Agar Dilution |
| Clostridium perfringens | 0.063 | Agar Dilution |
| Escherichia coli ATCC 25922 | 0.5 | Broth Microdilution |
| (Source: Historical data from 1983 and a 2019 study) |
In Vitro Activity of this compound Against Selected Pathogens
The following table summarizes the in vitro activity of this compound against a range of clinically relevant bacteria, as reported in various studies. MIC values can vary depending on the specific isolates and testing conditions.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | - | - | 2 |
| Klebsiella pneumoniae | - | - | - | 32 |
| Enterobacteriaceae | 471 | - | - | ≤2 |
| Pseudomonas aeruginosa | - | - | - | >16 |
| Staphylococcus aureus | - | - | - | >16 |
| (Source: Data compiled from multiple research articles) |
Experimental Protocols
Broth Microdilution Protocol for this compound Susceptibility Testing
This protocol is based on the CLSI M07 guidelines for broth microdilution testing and is adapted for this compound.
1. Preparation of this compound Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL).
-
Use the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) . The potency is provided by the manufacturer.
-
Aseptically dissolve the calculated weight of this compound powder in a suitable sterile solvent as recommended by the manufacturer.
-
Sterilize the stock solution by membrane filtration if necessary.
2. Preparation of Microdilution Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate. The final volume in each well after adding the inoculum will be 100 µL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no inoculum).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation of Microdilution Plates:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including the growth control well. Do not inoculate the sterility control well.
-
This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
5. Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
6. Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Interpret the MIC values based on the established (historical) breakpoints.
7. Quality Control:
-
Concurrently test the appropriate QC strains with known this compound MIC values.
-
The MIC results for the QC strains must fall within their acceptable ranges for the test results to be considered valid.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution workflow for this compound.
References
Application Notes and Protocols for Moxalactam Dosage Calculation in Patients with Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam is a broad-spectrum, beta-lactam antibiotic with a notable spectrum of activity against a variety of Gram-positive and Gram-negative organisms, including anaerobic bacteria.[1][2] Its clinical efficacy extends to complicated urinary tract infections, lower respiratory tract infections, and intra-abdominal infections.[2] A critical aspect of this compound's pharmacology is its primary elimination through renal excretion. Consequently, patients with renal impairment exhibit a significantly prolonged drug half-life, necessitating careful dosage adjustments to prevent drug accumulation and potential toxicity.[3][4][5] These application notes provide a comprehensive guide to understanding the pharmacokinetics of this compound in the context of renal insufficiency and offer detailed protocols for dosage calculation and therapeutic monitoring.
Data Presentation
Pharmacokinetic Parameters of this compound in Relation to Renal Function
The following table summarizes the key pharmacokinetic parameters of this compound in patients with varying degrees of renal function. A clear correlation exists between the decline in creatinine clearance (CrCl) and the increase in the elimination half-life of the drug.
| Creatinine Clearance (mL/min) | Elimination Half-life (hours) | Total Body Clearance (mL/min) |
| > 80 (Normal) | ~2.2 | ~100 |
| 50 - 80 | 3.1 - 4.5 | 60 - 80 |
| 25 - 50 | 4.5 - 8.0 | 30 - 60 |
| 10 - 25 | 8.0 - 15.0 | 15 - 30 |
| < 10 (Anuric) | 19.3 - 22.3 | < 15 |
| Hemodialysis (during) | ~4.0 | Significantly Increased |
| Hemodialysis (interdialysis) | ~19.0 | < 15 |
Data compiled from multiple pharmacokinetic studies.[3][4][5]
Recommended this compound Dosage Adjustments in Renal Impairment
This table provides a guideline for adjusting this compound dosage based on the patient's creatinine clearance. It is crucial to consider the severity of the infection when selecting a dose within the recommended range.
| Creatinine Clearance (mL/min) | Recommended Maintenance Dose | Dosing Interval |
| > 80 | 1-2 g | Every 8-12 hours |
| 50 - 80 | 1 g | Every 8-12 hours |
| 25 - 50 | 1 g | Every 12 hours |
| 10 - 25 | 1 g | Every 24 hours |
| < 10 | 0.5 - 1 g | Every 24-48 hours |
| Hemodialysis | 0.5 - 1 g | After each dialysis session |
These recommendations are based on published guidelines and clinical studies. Individual patient factors should always be considered.[6]
Experimental Protocols
Protocol 1: Determination of this compound Concentration in Serum using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for quantifying this compound levels in patient serum, a critical component of therapeutic drug monitoring, especially in those with renal impairment.
1. Sample Preparation: a. Collect 3-5 mL of whole blood in a serum separator tube. b. Allow the blood to clot at room temperature for 30 minutes. c. Centrifuge at 2000 x g for 10 minutes. d. Transfer the serum to a clean, labeled polypropylene tube. Samples can be stored at -80°C if not analyzed immediately. e. For analysis, thaw the serum sample to room temperature. f. To 100 µL of serum, add 200 µL of ice-cold methanol to precipitate proteins. g. Vortex the mixture for 30 seconds. h. Centrifuge at 10,000 x g for 5 minutes. i. Carefully collect the supernatant for HPLC analysis.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). b. Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 6.5) and acetonitrile (97:3 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV spectrophotometer at 275 nm. f. Run Time: Approximately 10 minutes.
3. Quantification: a. Prepare a standard curve using known concentrations of this compound in drug-free serum. b. Plot the peak area of the this compound standard against its concentration. c. Determine the concentration of this compound in the patient sample by interpolating its peak area on the standard curve.
Protocol 2: Assessment of Creatinine Clearance for Dosage Adjustment
Accurate estimation of creatinine clearance (CrCl) is fundamental for adjusting this compound dosage in patients with renal impairment. The Cockcroft-Gault equation is a widely used method for this purpose.
1. Data Collection: a. Patient's age (in years). b. Patient's weight (in kilograms). For obese patients, adjusted body weight may be more appropriate. c. Patient's serum creatinine (in mg/dL). d. Patient's gender.
2. Cockcroft-Gault Equation: a. For Males: CrCl (mL/min) = [(140 - age) × weight (kg)] / [72 × serum creatinine (mg/dL)] b. For Females: CrCl (mL/min) = {[(140 - age) × weight (kg)] / [72 × serum creatinine (mg/dL)]} × 0.85
3. Interpretation: a. The calculated CrCl value is used to determine the appropriate dosage regimen from the "Recommended this compound Dosage Adjustments in Renal Impairment" table.
Mandatory Visualization
Caption: Mechanism of action of this compound on bacterial cell wall synthesis.
Caption: Logical workflow for this compound dosage adjustment in renal impairment.
Adverse Effects and Contraindications in Renal Impairment
Patients with renal insufficiency are at an increased risk of this compound-associated adverse effects due to drug accumulation. The most significant of these is a coagulopathy, which can manifest as bleeding.[7][8] This is thought to be due to this compound's interference with vitamin K synthesis and platelet function.[7][8] Therefore, monitoring of prothrombin time is recommended in patients with renal failure receiving this compound.[7] Other potential adverse effects that may be exacerbated in renal impairment include neurotoxicity. While this compound is not absolutely contraindicated in renal failure, its use requires careful consideration of the risks and benefits, along with diligent monitoring and appropriate dosage adjustments.
References
- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 2. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in patients with renal failure and during hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in subjects with various degrees of renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phw.nhs.wales [phw.nhs.wales]
- 7. Coagulopathy associated with the use of cephalosporin or this compound antibiotics in acute and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, bleeding, and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Moxalactam Solutions for In Vitro Assays
Introduction
Moxalactam, also known as Latamoxef, is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Structurally similar to cephalosporins, it features an oxygen atom replacing the sulfur in the dihydrothiazolidine ring, which enhances its antibacterial potency.[3] this compound functions by inhibiting the synthesis of the bacterial cell wall, a mechanism common to β-lactam antibiotics.[4][5] Its notable stability against hydrolysis by various β-lactamases makes it an effective agent against many resistant bacterial strains.[2][6]
This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for use in various in vitro assays, such as Minimum Inhibitory Concentration (MIC) testing.
Properties of this compound Sodium Salt
This compound is typically supplied as a crystalline solid disodium salt.[7] Key properties are summarized below.
| Property | Description | Reference(s) |
| Synonyms | Latamoxef, LY 127935, Antibiotic 6059S | [7][8] |
| CAS Number | 64953-12-4 | [7][9] |
| Molecular Formula | C₂₀H₁₈N₆O₉SNa₂ | [7][9] |
| Formula Weight | 564.4 g/mol | [7][9] |
| Physical Appearance | Crystalline solid | [7] |
| Purity | ≥85% (mixture of R and S isomers) | [7][8] |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the bioactivity of this compound.
Table 2.1: Solubility Data
| Solvent | Maximum Concentration | Notes | Reference(s) |
| Water | ~50 - 83.3 mg/mL | Yields a clear to slightly hazy, colorless to faint yellow solution. | [7][9][10] |
| DMSO | ~5 - 55.8 mg/mL | For higher concentrations, ultrasonic bathing may be needed. | [4][7][10] |
Table 2.2: Storage and Stability
| Form | Solvent | Storage Temp. | Duration | Notes | Reference(s) |
| Powder | N/A | -20°C | ≥ 3-4 years | Store in a desiccator. | [7][10] |
| Powder | N/A | 4°C | 2 years | For shorter-term storage. | [10] |
| Stock Solution | DMSO or Water | -80°C | 3-6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen if possible. | [1][10] |
| Stock Solution | DMSO or Water | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][6] |
| Aqueous Solution | Water / Buffer | 2-8°C | ≤ 1 day | Aqueous solutions are not recommended for long-term storage. | [7] |
Protocols
Safety Precaution: this compound should be considered a hazardous substance. Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7]
Protocol 3.1: Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be diluted for various assays.
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tube (e.g., 15 mL)
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh 10 mg of this compound powder and transfer it to the sterile conical tube.
-
Add 1 mL of sterile water or DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.[9]
-
Best Practice: To enhance stability, especially for long-term storage, purge the headspace of the tube with an inert gas like nitrogen or argon before capping.[7]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots as recommended in Table 2.2 (e.g., -80°C for up to 6 months).[1]
Protocol 3.2: Preparation of Working Solutions for MIC Assay (Broth Microdilution)
This protocol details the preparation of serial dilutions for determining the Minimum Inhibitory Concentration (MIC) in a 96-well plate format.
Materials:
-
Prepared this compound stock solution (e.g., 10 mg/mL)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates (round-bottom recommended)[11]
-
Multichannel pipette
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)[12]
Procedure:
-
Prepare Initial Dilution: First, dilute the high-concentration stock solution to create a 2x working stock of the highest concentration to be tested. For example, to test a final concentration range up to 128 µg/mL, prepare a 256 µg/mL working stock in MHB.[11]
-
Plate Setup: Add 100 µL of sterile MHB to wells in columns 2 through 12 of the 96-well plate.
-
Serial Dilution: a. Add 200 µL of the 256 µg/mL working stock to the wells in column 1. b. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. c. Mix the contents of column 2 by pipetting up and down several times. d. Continue this 2-fold serial dilution across the plate to column 10. e. Discard 100 µL from column 10.[11] f. Column 11 will serve as the positive growth control (no antibiotic), and column 12 as the negative control/sterility blank (MHB only).[11]
-
Inoculation: After serial dilution, the wells in columns 1-10 will contain 100 µL of this compound at concentrations from 256 µg/mL down to 0.5 µg/mL.
-
Final Inoculation Step: This step is often performed separately after the drug plate is prepared. Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. This halves the antibiotic concentration, achieving the final desired test range (128 µg/mL to 0.25 µg/mL) and brings the total volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[12]
-
Analysis: The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.
Diagrams and Workflows
Mechanism of Action
This compound, like other β-lactam antibiotics, inhibits bacterial growth by interfering with the final step of peptidoglycan synthesis in the cell wall. It binds to and inactivates Penicillin-Binding Proteins (PBPs), which are transpeptidases essential for cross-linking the peptidoglycan chains, leading to cell lysis and death.[5][13][14]
Caption: Mechanism of action of this compound via inhibition of Penicillin-Binding Proteins (PBPs).
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Application Data: In Vitro Activity
The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of isolates (MIC₉₀) for various bacterial species. This data is useful for determining the appropriate concentration range for in vitro assays.
| Organism | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | < 1.0 | [1][15] |
| Klebsiella pneumoniae | < 1.0 | [1][15] |
| Proteus mirabilis | < 1.0 | [1] |
| Haemophilus influenzae | < 1.0 | [1][6] |
| Bacteroides fragilis | 0.5 - 8.0 | [16] |
| Pseudomonas aeruginosa | Moderate activity | [2] |
| Enterococci | Ineffective | [8] |
| Methicillin-resistant S. aureus (MRSA) | Ineffective | [4][8] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the first of a new class of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. glpbio.com [glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medkoo.com [medkoo.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxalactam in Treating ESBL-Producing Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represents a significant global health challenge, limiting therapeutic options for serious infections. Moxalactam, a second-generation oxacephem antibiotic, has demonstrated notable stability against hydrolysis by many β-lactamases, including some ESBLs.[1][2][3] This document provides detailed application notes and protocols based on published research to guide the investigation of this compound as a potential treatment for infections caused by ESBL-producing E. coli. While carbapenems are generally considered the treatment of choice for serious ESBL infections, the overuse of these agents has driven the emergence of carbapenem-resistant Enterobacteriaceae, highlighting the need for alternative therapies like this compound.[4]
I. Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against ESBL-producing and non-ESBL-producing E. coli, as well as comparative data with other β-lactam antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against E. coli Strains [5][6]
| Organism | Strain Type | This compound (mg/L) | Cefotaxime (mg/L) | Cefoperazone/Sulbactam (mg/L) |
| E. coli ATCC 25922 | Non-ESBL | 0.5 | 0.06 | 0.5/0.5 |
| E. coli 3376 | ESBL-producing (blaCTX-M-15) | 0.5 | >256 | 16/16 |
Table 2: MIC90 Values of this compound and Comparator Agents against Clinical Isolates of E. coli [7][8]
| Organism | Strain Type | N | This compound (mg/L) | Cefepime (mg/L) | Cefoperazone/Sulbactam (mg/L) |
| E. coli | ESBL-producing | 875 | 2 | 64 | 64 |
| E. coli | Non-ESBL-producing | 1157 | ≤0.25 | 0.25 | 4 |
Table 3: Pharmacodynamic Parameters of this compound and Comparator Agents against an ESBL-producing E. coli Strain (3376) [5]
| Agent | Bacterial Regrowth Time (RT) (h) | Integral Effect (IE) (log10 CFU/mL·h) |
| This compound | >24 | >110 |
| Cefotaxime | <4 | <10 |
| Cefoperazone/Sulbactam | <13 | <60 |
II. Experimental Protocols
A. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
1. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
ESBL-producing E. coli isolate(s)
-
Non-ESBL E. coli control strain (e.g., ATCC 25922)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1024 mg/L.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 256 mg/L to 0.03 mg/L).
-
Prepare Bacterial Inoculum:
-
Culture the ESBL-producing E. coli isolate on a suitable agar plate overnight at 35°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
B. Protocol for In Vitro Pharmacokinetics/Pharmacodynamics (PK/PD) Simulation
This protocol describes an in vitro model to simulate human pharmacokinetic profiles of this compound and evaluate its bactericidal effect against ESBL-producing E. coli.[5][6]
1. Materials:
-
PK Auto Simulation System 400 (or similar dynamic model)
-
ESBL-producing E. coli isolate
-
Mueller-Hinton Broth
-
This compound solution
-
Peristaltic pumps
-
Culture flasks
-
Plate reader or spectrophotometer
-
Agar plates for colony counting
2. Procedure:
-
Simulate Human Pharmacokinetics: Program the PK Auto Simulation System to mimic the human serum concentration-time profile of this compound after a specific intravenous dose (e.g., 1g every 8 hours). This involves a central compartment (representing blood) where the antibiotic is introduced and diluted with fresh medium, and from which it is eliminated, mimicking the drug's half-life.
-
Prepare Bacterial Culture: Grow the ESBL-producing E. coli isolate to the logarithmic phase in Mueller-Hinton Broth.
-
Initiate the Model: Inoculate the central compartment of the PK/PD model with the bacterial culture to a starting density of approximately 10⁶ CFU/mL.
-
Start Simulation: Initiate the simulated dosing regimen of this compound.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the central compartment.
-
Bacterial Quantification: Perform serial dilutions of the collected samples and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time to generate a time-kill curve. From this, calculate pharmacodynamic parameters such as the bacterial regrowth time (RT) and the integral effect (IE), which is the area between the control growth curve and the bactericidal curve.[5]
III. Visualizations
A. Signaling Pathway: Mechanism of ESBL-Mediated Resistance
The following diagram illustrates the general mechanism by which ESBLs confer resistance to β-lactam antibiotics like this compound.
Caption: Mechanism of ESBL-mediated resistance to this compound.
B. Experimental Workflow: In Vitro PK/PD Simulation
The diagram below outlines the workflow for the in vitro pharmacokinetics/pharmacodynamics simulation experiment.
Caption: Workflow for in vitro PK/PD simulation of this compound.
IV. Discussion and Future Directions
The data presented suggest that this compound exhibits potent in vitro activity against ESBL-producing E. coli, with MIC values that are significantly lower than those for third-generation cephalosporins like cefotaxime.[5][6] Pharmacodynamic simulations further support the potential efficacy of this compound, demonstrating a superior bactericidal effect compared to other tested β-lactams against ESBL-producing strains.[5]
However, it is important to note that the clinical use of this compound for ESBL infections is still a subject of debate, and some studies suggest that there may not be a significant difference in its activity against ESBL and non-ESBL producers when a large number of clinical isolates are considered.[9][10][11] Furthermore, the emergence of resistance to this compound during therapy has been reported, particularly in infections caused by Serratia marcescens.[12]
Future research should focus on:
-
In vivo efficacy studies: Animal models of infection are needed to confirm the in vitro findings and to establish the in vivo efficacy of this compound against ESBL-producing E. coli.
-
Clinical trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound for the treatment of human infections caused by ESBL-producing organisms, and to compare its performance with standard-of-care therapies.
-
Mechanisms of resistance: Further investigation into the mechanisms of resistance to this compound in ESBL-producing isolates is warranted to understand how resistance may develop and to inform strategies to mitigate this risk.
References
- 1. Potent antibacterial activities of latamoxef (this compound) against ESBL producing Enterobacteriaceae analyzed by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New drug evaluations: this compound (Moxam, Eli Lilly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simulating this compound dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Clinical evaluation of this compound: evidence of decreased efficacy in gram-positive aerobic infections - PMC [pmc.ncbi.nlm.nih.gov]
Moxalactam in Combination Therapy with Aminoglycosides: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synergistic effects of moxalactam in combination with aminoglycosides. This compound, a broad-spectrum β-lactam antibiotic, has been shown to act synergistically with aminoglycosides such as amikacin, gentamicin, and tobramycin, particularly against challenging Gram-negative pathogens. This combination therapy leverages distinct mechanisms of action to enhance bactericidal activity and potentially overcome certain forms of antibiotic resistance.
Introduction
The combination of a β-lactam antibiotic with an aminoglycoside has been a cornerstone of antimicrobial therapy, especially in the context of serious infections. The primary rationale for this combination is the synergistic bactericidal effect observed in vitro and in vivo. This compound, a 1-oxa-β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Aminoglycosides, on the other hand, inhibit protein synthesis by binding to the 30S ribosomal subunit. The synergy arises from the ability of β-lactams to damage the bacterial cell wall, thereby facilitating the intracellular uptake of aminoglycosides. This enhanced uptake leads to a more potent inhibition of protein synthesis and ultimately, bacterial cell death.
Quantitative Data Summary
Numerous in vitro studies have demonstrated the synergistic activity of this compound in combination with various aminoglycosides against a range of Gram-negative bacteria. The checkerboard method is commonly employed to quantify this synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric. An FIC index of ≤ 0.5 is typically indicative of synergy.
While many studies confirm the synergistic relationship, comprehensive tables of specific FIC indices for a wide array of organisms are not consistently available in the published literature. The following table summarizes the key findings from studies evaluating the synergistic potential of this compound and aminoglycoside combinations.
| This compound in Combination with | Target Organism(s) | Key Findings | Citation(s) |
| Amikacin | Pseudomonas aeruginosa, Serratia marcescens | This compound plus amikacin was frequently synergistic, inhibiting approximately two-thirds of tested isolates synergistically. This combination was particularly effective against amikacin-susceptible P. aeruginosa. | |
| Amikacin | Amikacin-resistant P. aeruginosa, multidrug-resistant Serratia marcescens, and Klebsiella pneumoniae | Synergy or partial synergy was observed in the majority of isolates for all three genera, with the combination reducing the MICs of both amikacin and this compound to below their breakpoints in many cases. | |
| Gentamicin | Pseudomonas aeruginosa | Synergy was observed against both gentamicin-susceptible and a portion of gentamicin-resistant strains. | |
| Tobramycin | Gram-negative bacilli | Clinical trials have compared this compound plus tobramycin with other regimens, though specific in vitro synergy data is less detailed in these reports. | |
| Amikacin | Enterobacteriaceae | Combinations of third-generation cephalosporins (including this compound) with amikacin generally produce higher rates of clinically meaningful synergy compared to older cephalosporin combinations. |
Mechanism of Synergistic Action
The synergistic interaction between this compound and aminoglycosides is a well-established principle in antimicrobial therapy. The proposed mechanism involves a sequential action of the two drug classes.
Caption: Mechanism of this compound-Aminoglycoside Synergy.
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using the Checkerboard Microdilution Assay
This protocol outlines the checkerboard method to determine the FIC index for the this compound and an aminoglycoside combination.
Caption: Workflow for Checkerboard Synergy Assay.
Methodology:
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound and the chosen aminoglycoside (amikacin, gentamicin, or tobramycin) in an appropriate solvent and at a concentration significantly higher than the expected MIC.
-
Perform serial twofold dilutions of this compound horizontally across a 96-well microtiter plate in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Perform serial twofold dilutions of the aminoglycoside vertically down the same plate. The result is a matrix of wells containing various concentrations of both antibiotics.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate each well of the checkerboard plate with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18 to 24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Determine the MIC of this compound alone, the aminoglycoside alone, and the MIC of each drug in combination.
-
-
Calculation of FIC Index:
-
The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of Aminoglycoside Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
-
The FIC index for the combination is the lowest FIC index value obtained.
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Indifference (or Additive effect): 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Protocol 2: Hypothetical Phase III Clinical Trial Protocol Outline
This protocol outlines a randomized, controlled trial to evaluate the efficacy and safety of this compound in combination with an aminoglycoside compared to standard-of-care therapy for a specific infection (e.g., complicated urinary tract infections or hospital-acquired pneumonia).
Application Notes and Protocols for Determining Moxalactam MIC and MBC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam is a synthetic 1-oxa-β-lactam antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis, which is a critical component of the bacterial cell wall.[2] This disruption leads to a compromised cell wall and ultimately cell lysis.
Understanding the potency of this compound against various bacterial strains is crucial for its clinical application and for the development of new antimicrobial strategies. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, two key pharmacodynamic parameters. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound.
References
- 1. Simulating this compound dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal and synergistic activity of this compound alone and in combination with gentamicin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Moxalactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam (also known as Latamoxef) is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2] Due to its pharmacokinetic variability, particularly in patients with renal impairment, and the potential for adverse effects, Therapeutic Drug Monitoring (TDM) can be a valuable tool to optimize dosing, ensure efficacy, and minimize toxicity.[3]
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of this compound in a clinical and research setting.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][5][6]
Caption: Mechanism of action of this compound.
Pharmacokinetic and Pharmacodynamic Parameters
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for effective TDM. The primary PD parameter for β-lactam antibiotics is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the infecting pathogen.[7]
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound in adult and pediatric populations with normal renal function.
Table 1: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |
| Elimination Half-life (t½) | 1.85 - 2.5 hours | 2.22 - 2.24 hours | [3][8][9] |
| Peak Plasma Concentration (Cmax) | 90 µg/mL (0.5 g dose)150 µg/mL (1 g dose)150-180 µg/mL (2 g infusion) | 13-21 µg/mL (0.5 g dose)30-50 µg/mL (1 g dose) | [8] |
| Volume of Distribution (Vd) | 9.12 - 13.36 L/1.73 m² | - | [3] |
| Renal Clearance | 50 - 90 mL/min | 87.5 mL/min/1.73 m² | [3][8] |
| Protein Binding | ~50% | ~50% | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Children with Normal Renal Function
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | 1.5 - 2.44 hours | [3][10][11] |
| Peak Plasma Concentration (Cmax) | 41.4 µg/mL (1 hour post 25 mg/kg IV dose)177 µg/mL (30 min post 50 mg/kg IV dose) | [3][10] |
| Volume of Distribution (Vd) | 0.30 - 0.55 L/kg | [3][10] |
| Plasma Clearance | 100.9 mL/min/1.73 m² | [11] |
Therapeutic and Toxic Concentrations
Specific therapeutic and toxic plasma concentration ranges for this compound are not well-established in the literature. Therefore, TDM should focus on achieving a pharmacodynamic target. For serious infections, the goal is to maintain the free drug concentration above the MIC of the pathogen for 100% of the dosing interval (100% fT > MIC).[7] A more conservative target for less severe infections is 50-70% fT > MIC.
Proposed Trough Concentration Target:
-
Trough concentration (Cmin) > 4-5 times the MIC of the infecting organism.
This target aims to ensure that the free drug concentration remains above the MIC for the entire dosing interval, accounting for protein binding.
Adverse Effects:
-
Bleeding: this compound has been associated with hypoprothrombinemia and platelet dysfunction, which can lead to bleeding. This effect is not clearly concentration-dependent and is thought to be related to the N-methylthiotetrazole (NMTT) side chain.[4]
-
Other adverse effects: Hypersensitivity reactions and gastrointestinal disturbances have also been reported.
Therapeutic Drug Monitoring Workflow
A systematic approach to TDM is essential for optimizing this compound therapy. The following workflow outlines the key steps from patient selection to dose adjustment.
Caption: General workflow for this compound TDM.
Experimental Protocols
Sample Collection and Handling
-
Sample Type: Serum or plasma.
-
Timing of Collection: Trough concentrations should be collected immediately before the next scheduled dose (within 30 minutes).
-
Tube Type: Use a plain red-top tube for serum or a lavender-top (EDTA) tube for plasma.
-
Processing:
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 2000-3000 x g for 10-15 minutes.
-
Carefully aspirate the serum or plasma into a clean, labeled polypropylene tube.
-
-
Storage:
-
If analysis is to be performed within 24 hours, store the sample at 2-8°C.
-
For longer storage, freeze the sample at -20°C or -80°C.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from published methods for this compound and other third-generation cephalosporins.[1]
Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., Cefotaxime or another suitable cephalosporin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
PIC® Reagent A (Tetrabutylammonium phosphate) or equivalent ion-pairing reagent
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Protocol:
-
Preparation of Mobile Phase:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 5.0 with phosphoric acid.
-
The mobile phase consists of an 80:20 (v/v) mixture of the 50 mM phosphate buffer and methanol.
-
Alternatively, a mobile phase of acetonitrile, water, and PIC® Reagent A (20:80:1 v/v/v) can be used.
-
Filter the mobile phase through a 0.22 µm filter and degas before use.
-
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of this compound (1 mg/mL) in deionized water.
-
Prepare a stock solution of the internal standard (1 mg/mL) in deionized water.
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution in drug-free human plasma or serum to achieve a calibration curve covering the expected clinical concentration range (e.g., 1 to 200 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma/serum sample, standard, or QC, add 50 µL of the internal standard working solution.
-
Add 600 µL of ice-cold methanol or acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: 80:20 (v/v) 50 mM phosphate buffer (pH 5.0) : Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 280 nm
-
Column Temperature: Ambient or 30°C
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the standards.
-
Use a linear regression model to determine the concentration of this compound in the patient samples and QCs.
-
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. It is a critical parameter for guiding TDM of this compound.
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound for Various Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | ≤0.125 | 0.125 | |
| Klebsiella pneumoniae | ≤0.125 | 0.125 | |
| Proteus mirabilis | ≤0.125 | 0.125 | |
| Pseudomonas aeruginosa | - | 8 | |
| Staphylococcus aureus | - | ≤8 | |
| Streptococcus pneumoniae | - | ≤8 | |
| Bacteroides fragilis | 0.5 | - | |
| Clostridium perfringens | 0.063 | - |
Note: MIC values can vary depending on the strain and testing methodology. It is recommended to use the MIC of the specific clinical isolate when available. Tentative breakpoints for susceptibility have been proposed as ≤8 µg/mL for susceptible and ≥64 µg/mL for resistant strains.[8]
Conclusion
Therapeutic drug monitoring of this compound, guided by pharmacodynamic principles, can be a valuable strategy to optimize therapy, particularly in critically ill patients and those with altered pharmacokinetics. The protocols and data presented in these application notes provide a framework for implementing this compound TDM in a clinical or research setting. Due to the limited availability of established therapeutic ranges for this compound, a focus on achieving a trough concentration that is a multiple of the pathogen's MIC is a rational approach. Further clinical studies are needed to establish definitive therapeutic and toxic ranges for this compound to refine TDM practices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Clinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on blood coagulation and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Therapeutic Drug Monitoring of Beta-Lactam Antibiotics in Critically Ill Patients-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tentative interpretive standards for disk susceptibility tests with this compound (LY127935) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simulating this compound dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: clinical summary of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antibacterial activity of this compound, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application of Moxalactam in Veterinary Medicine: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxalactam (also known as Latamoxef) is a synthetic oxacephem antibiotic, structurally and functionally related to the third-generation cephalosporins. It possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic organisms. Its stability against beta-lactamase enzymes makes it a candidate for treating infections caused by resistant bacteria. This document provides an overview of the available data on the application of this compound in veterinary medicine, focusing on its pharmacokinetics, in-vitro efficacy, and potential clinical uses, alongside relevant experimental protocols. It is important to note that while preclinical and pharmacokinetic data are available, recent clinical trial data for this compound in specific veterinary indications are limited.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and death.[1][][3]
Figure 1: Mechanism of this compound Action.
Data Presentation
Pharmacokinetic Data
Pharmacokinetic studies of this compound have been conducted in unweaned calves and dogs, providing valuable data for potential dosage regimens.
Table 1: Pharmacokinetic Parameters of this compound in Unweaned Calves
| Parameter | 10 mg/kg IV | 20 mg/kg IV | 10 mg/kg IM | 20 mg/kg IM |
| Elimination Half-Life (t½) | 143.7 ± 30.2 min | 155.5 ± 10.5 min | - | - |
| Mean Residence Time (MRT) | 153.1 ± 26.8 min | 169.9 ± 19.3 min | 200.4 ± 17.5 min | 198.4 ± 19.9 min |
| Volume of Distribution (Vd) | 0.285 ± 0.073 L/kg | 0.313 ± 0.020 L/kg | - | - |
| Total Body Clearance (Cl) | 1.96 ± 0.69 mL/min/kg | 1.86 ± 0.18 mL/min/kg | - | - |
| Bioavailability (F) | - | - | 69.8% - 79.1% | 69.8% - 79.1% |
Table 2: Pharmacokinetic Parameters of this compound (Latamoxef) in Dogs (40 mg/kg IV)
| Parameter | Value (Mean ± SD) |
| Elimination Half-Life (t½) | 1.2 ± 0.1 h |
| Mean Residence Time (MRT) | 1.4 ± 0.1 h |
| Volume of Distribution (Vd) | 0.3 ± 0.0 L/kg |
| Total Body Clearance (Cl) | 0.2 ± 0.0 L/h/kg |
| Area Under the Curve (AUC) | 188.1 ± 13.0 µg·h/mL |
In-Vitro Efficacy
This compound has demonstrated potent in-vitro activity against a range of veterinary pathogens.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Veterinary Pathogens
| Bacterial Species | MIC Range (µg/mL) |
| Salmonella spp. | 0.01 - 0.2 |
| Escherichia coli | 0.01 - 0.2 |
| Pasteurella multocida | 0.005 - 6.25 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This protocol is a standardized method for determining the susceptibility of bacterial isolates to this compound.
Figure 2: Kirby-Bauer Disk Diffusion Workflow.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a lawn culture.
-
Disk Application: Aseptically apply a 30 µg this compound-impregnated disk to the surface of the inoculated agar.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[4][5] For this compound, tentative breakpoints are: Susceptible ≥ 23 mm, Intermediate 15-22 mm, and Resistant ≤ 14 mm.[4]
Pharmacokinetic Study Protocol (Generalized)
This protocol outlines a general approach for conducting a pharmacokinetic study of this compound in a target animal species.
Methodology:
-
Animal Selection: Select healthy, mature animals of the target species. Acclimatize them to the study conditions.
-
Drug Administration: Administer a single dose of this compound intravenously (IV) or intramuscularly (IM) at a predetermined dosage.
-
Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Sample Processing: Separate plasma or serum from the blood samples and store them at -80°C until analysis.
-
Drug Concentration Analysis: Determine the concentration of this compound in the plasma or serum samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Analyze the concentration-time data using appropriate pharmacokinetic software to determine key parameters such as elimination half-life, volume of distribution, clearance, and bioavailability (for IM administration).
Potential Clinical Applications and Considerations
Based on its spectrum of activity and pharmacokinetic profile, this compound may be considered for the treatment of various bacterial infections in veterinary medicine, particularly those caused by susceptible Gram-negative organisms. Its efficacy against ESBL-producing Enterobacterales suggests a potential role in treating multidrug-resistant infections in companion animals.[5]
However, it is crucial to note the lack of recent, large-scale clinical trials demonstrating the efficacy and safety of this compound for specific diseases in different animal species. Therefore, its use should be guided by antimicrobial susceptibility testing and a thorough risk-benefit assessment by a qualified veterinarian.
Adverse Effects and Toxicity
General toxicity studies in laboratory animals suggest that this compound has a relatively low acute toxicity.[6] Reported side effects in humans include gastrointestinal disturbances and, rarely, bleeding due to interference with vitamin K metabolism.[7] While specific data on adverse reactions in veterinary clinical practice are scarce, it is prudent to monitor for similar effects in treated animals, especially with prolonged therapy or in animals with pre-existing coagulopathies or renal impairment. As with other broad-spectrum antibiotics, there is a potential for superinfection with non-susceptible organisms.[7] In dogs, no negative side effects or unusual blood test findings were observed during an in vivo pharmacokinetic study.[5]
Conclusion
This compound exhibits favorable pharmacokinetic properties and potent in-vitro activity against a range of important veterinary pathogens. These characteristics suggest its potential as a valuable therapeutic agent, particularly in an era of increasing antimicrobial resistance. However, the current body of evidence is limited by a scarcity of recent clinical trials in target animal species. Further research is warranted to establish definitive treatment protocols, clinical efficacy, and the safety profile of this compound in various veterinary applications. The use of this compound in veterinary medicine should be judicious and based on sound microbiological diagnosis and susceptibility testing to preserve its efficacy and minimize the development of resistance.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Beta-Lactam Antimicrobial Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Tentative interpretive standards for disk susceptibility tests with this compound (LY127935) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tentative interpretive standards for disk susceptibility tests with this compound (LY127935) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comparative evaluation of this compound: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Moxalactam
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to Moxalactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacterial resistance to this compound, a third-generation cephalosporin, is multifaceted and can occur through one or a combination of the following mechanisms[1][2][3][4]:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. While this compound is stable against many common β-lactamases, certain types, such as some produced by Pseudomonas aeruginosa and Serratia marcescens, can degrade it[2][5].
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of this compound, can reduce the drug's binding affinity. This prevents the inhibition of cell wall synthesis[1][2].
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, specifically through the mutation or loss of porin channels, can restrict the entry of this compound into the cell, thereby lowering its effective concentration at the target site[1][6].
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell using multidrug resistance (MDR) efflux pumps before it can reach its PBP targets[2][7].
Q2: My antimicrobial susceptibility testing (AST) results for this compound are inconsistent. What could be the cause?
A2: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include variations in inoculum preparation, media composition, and incubation conditions[8][9][10].
Q3: I am not detecting any β-lactamase activity in a suspected resistant strain. Does this rule out enzymatic degradation?
A3: Not necessarily. The absence of activity in a standard assay could be due to several reasons. The specific β-lactamase may require different conditions for optimal activity, or the level of expression may be too low for detection with your current method. It is also possible that resistance in your strain is mediated by a different mechanism[5].
Q4: How can I differentiate between resistance due to porin loss and an active efflux pump?
A4: You can use an efflux pump inhibitor (EPI) in your susceptibility testing. If the MIC of this compound decreases significantly in the presence of an EPI, it suggests the involvement of an efflux pump. If the MIC remains high, resistance is more likely due to reduced permeability from porin loss or another mechanism[11][12].
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST) for this compound
| Problem | Possible Cause | Recommended Solution |
| Inconsistent MIC values between replicates | Inoculum density is not standardized. | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before inoculation. |
| Improper mixing of the drug in the media. | Thoroughly vortex stock solutions and ensure uniform mixing when preparing dilutions in broth or agar. | |
| Zone of inhibition in disk diffusion is too large or too small for the control strain | Incorrect antibiotic disk potency. | Check the expiration date and storage conditions of the this compound disks. Use a new lot of disks. |
| Agar depth is incorrect. | Ensure Mueller-Hinton agar is poured to a uniform depth of 4 mm. | |
| Incubation temperature is incorrect. | Verify the incubator is calibrated to 35°C ± 2°C. | |
| No growth in the positive control well/plate | Inoculum was not viable or was not added. | Prepare a fresh inoculum and repeat the test. Ensure all wells/plates are inoculated correctly. |
| Unexpectedly high MIC for a supposedly susceptible strain | The strain may have acquired resistance. | Confirm the identity of the strain. If correct, proceed with experiments to determine the resistance mechanism. |
| The this compound stock solution has degraded. | Prepare a fresh stock solution of this compound. |
β-Lactamase Activity Assay
| Problem | Possible Cause | Recommended Solution |
| No color change with Nitrocefin in the presence of a suspected β-lactamase-producing strain | The β-lactamase is not expressed or is expressed at very low levels. | Induce β-lactamase expression by growing the bacteria in the presence of a sub-inhibitory concentration of a β-lactam antibiotic. |
| The enzyme preparation is inactive. | Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles. | |
| The specific β-lactamase does not hydrolyze Nitrocefin efficiently. | Use a different substrate or a more sensitive detection method, such as a bioassay with a highly susceptible indicator strain. | |
| High background absorbance | The bacterial lysate contains pigments or other interfering substances. | Include a sample blank control (lysate without Nitrocefin) and subtract the background absorbance. |
| The Nitrocefin solution has spontaneously hydrolyzed. | Prepare fresh Nitrocefin solution and protect it from light. |
Quantitative Data Summary
The following tables summarize Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.
Table 1: this compound MICs for Quality Control Strains
| Organism | ATCC Number | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 27853 | 4 - 16 |
| Staphylococcus aureus | 29213 | 4 - 16 |
| Bacteroides fragilis | 25285 | 0.25 - 1 |
| Bacteroides thetaiotaomicron | 29741 | 4 - 16 |
| Clostridium perfringens | 13124 | 0.03 - 0.125 |
Data compiled from published literature.[13][14][15]
Table 2: Example this compound MICs for Susceptible and Resistant Clinical Isolates
| Organism | Phenotype | MIC90 (µg/mL) |
| Escherichia coli | ESBL-negative | ≤0.125 |
| Escherichia coli | ESBL-producing | 2 |
| Klebsiella pneumoniae | ESBL-negative | ≤0.125 |
| Klebsiella pneumoniae | ESBL-producing | 32 |
| Pseudomonas aeruginosa | Susceptible | 8 |
| Serratia marcescens | Susceptible | ≤1.0 |
MIC90 represents the concentration required to inhibit 90% of isolates. Data is illustrative and compiled from various sources.[14][16]
Experimental Protocols
Protocol 1: β-Lactamase Activity Assay (Nitrocefin-Based)
This protocol describes a colorimetric assay to detect β-lactamase activity using the chromogenic cephalosporin, Nitrocefin.
Materials:
-
Bacterial culture (overnight)
-
β-Lactamase Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Nitrocefin stock solution (e.g., 5 mg/mL in DMSO)
-
Sonicator or glass beads for cell lysis
-
Microplate reader
-
96-well microplate
Procedure:
-
Sample Preparation: a. Pellet bacteria from an overnight culture by centrifugation. b. Wash the pellet with β-Lactamase Assay Buffer. c. Resuspend the pellet in fresh assay buffer and lyse the cells by sonication on ice. d. Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Assay: a. Add 50 µL of the cell lysate (supernatant) to a well in a 96-well plate. b. Prepare a reaction mix by diluting the Nitrocefin stock solution in the assay buffer to a final concentration of 100 µM. c. Add 50 µL of the Nitrocefin reaction mix to each well containing the lysate. d. Immediately measure the absorbance at 490 nm in a microplate reader. e. Monitor the change in absorbance over time (e.g., every minute for 30 minutes).
-
Data Analysis: a. A rapid increase in absorbance at 490 nm indicates the hydrolysis of Nitrocefin and the presence of β-lactamase activity. b. Calculate the rate of hydrolysis from the linear portion of the absorbance vs. time curve.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
This protocol is for assessing the affinity of this compound for bacterial PBPs using a competition assay with a fluorescent penicillin derivative (Bocillin-FL).
Materials:
-
Bacterial culture (log phase)
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations
-
Bocillin-FL
-
SDS-PAGE equipment
-
Fluorescence gel imager
Procedure:
-
Competition Binding: a. Harvest log-phase bacterial cells and wash with PBS. b. Resuspend the cells in PBS containing different concentrations of this compound. c. Incubate for 30 minutes at room temperature to allow this compound to bind to the PBPs.
-
Fluorescent Labeling: a. Pellet the cells and resuspend in PBS containing Bocillin-FL (e.g., 25 µg/mL). b. Incubate for 15 minutes at room temperature. Bocillin-FL will bind to any PBPs not occupied by this compound.
-
Analysis: a. Pellet the cells, lyse them, and separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Interpretation: a. A decrease in the fluorescence intensity of a PBP band with increasing concentrations of this compound indicates that this compound binds to that specific PBP.
Protocol 3: Outer Membrane Protein (OMP) Analysis
This protocol outlines the extraction and analysis of OMPs to identify changes associated with this compound resistance.
Materials:
-
Bacterial cultures (susceptible and resistant strains)
-
Lysis buffer with sarcosyl
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Coomassie blue stain
Procedure:
-
OMP Extraction: a. Grow bacterial cultures to the mid-log phase. b. Harvest and lyse the cells. c. Treat the total membrane fraction with sarcosyl to selectively solubilize the inner membrane proteins. d. Pellet the insoluble OMPs by ultracentrifugation.
-
Analysis: a. Resuspend the OMP pellet and separate the proteins by SDS-PAGE. b. Stain the gel with Coomassie blue.
-
Interpretation: a. Compare the OMP profiles of the susceptible and resistant strains. The absence or reduced intensity of a protein band in the resistant strain may indicate the loss of a porin.[17][18]
Protocol 4: Efflux Pump Activity Assay (Ethidium Bromide-Agar Based)
This simple agar-based method uses the fluorescent dye ethidium bromide (EtBr), a substrate for many efflux pumps, to qualitatively assess efflux activity.
Materials:
-
Mueller-Hinton agar plates
-
Ethidium bromide (EtBr) stock solution
-
Bacterial cultures
-
UV transilluminator
Procedure:
-
Plate Preparation: a. Prepare a series of Mueller-Hinton agar plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Inoculation: a. Inoculate the plates with the bacterial strains to be tested by streaking in a radial pattern (like spokes on a wheel). Include a known efflux-negative control strain.
-
Incubation and Visualization: a. Incubate the plates overnight at 37°C. b. Visualize the plates under UV light.
-
Interpretation: a. Bacteria with active efflux pumps will expel the EtBr, resulting in less fluorescence at lower EtBr concentrations. The minimal concentration of EtBr that produces fluorescence is an indicator of efflux activity; a higher concentration suggests greater efflux.[11][12][19]
Visualizations
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Interplay of this compound resistance mechanisms in Gram-negative bacteria.
References
- 1. Different mechanisms of resistance to latamoxef (this compound) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Serratia marcescens antibiotic resistance mechanisms of an opportunistic pathogen: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of resistance to beta-lactam and aminoglycoside antibiotics during this compound therapy of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antibacterial activity of this compound, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of MICs of this compound for control and reference anaerobic organisms in agar dilution and microdilution techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The in vitro activity of this compound against 430 clinical, bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pseudomonas aeruginosa outer membrane proteins: Profile analysis and immunogenicity in relation to the antibiotic resistance [jvmr.journals.ekb.eg]
- 19. researchgate.net [researchgate.net]
identifying and overcoming Moxalactam cross-resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moxalactam. The resources below address common challenges in identifying and overcoming this compound cross-resistance in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic oxa-β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.
Q2: What are the primary mechanisms of resistance to this compound?
Bacteria can develop resistance to this compound through several mechanisms, often in combination:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. While this compound is relatively stable to many β-lactamases, certain types can still lead to resistance.[4]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) reduce the binding affinity of this compound to its target. This is a common mechanism of resistance in Gram-positive bacteria and is increasingly reported in Gram-negative bacteria.[5]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the loss or modification of porin channels, can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.[6][7]
-
Efflux Pumps: Bacteria may utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching therapeutic concentrations.
Q3: What is this compound cross-resistance?
This compound cross-resistance occurs when a bacterial strain that has developed resistance to this compound also exhibits resistance to other antibiotics, particularly other β-lactams. This is often due to resistance mechanisms that are not specific to this compound. For example, the production of a broad-spectrum β-lactamase can inactivate a wide range of β-lactam antibiotics. Similarly, alterations in porins or PBPs can affect the activity of multiple drugs that share the same entry route or cellular target.[8][9] Cases of cross-resistance between this compound and aminoglycosides have also been reported.[8]
Q4: How can I identify this compound cross-resistance in my experiments?
Identifying this compound cross-resistance involves performing antimicrobial susceptibility testing (AST) with a panel of antibiotics. By determining the Minimum Inhibitory Concentration (MIC) of this compound and other relevant antibiotics against your bacterial isolate, you can observe patterns of resistance. If an isolate shows elevated MICs to this compound and other β-lactams (e.g., cephalosporins, penicillins), it is indicative of cross-resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental identification of this compound cross-resistance.
Issue 1: Inconsistent or irreproducible MIC results for this compound.
-
Possible Cause 1: Inoculum preparation. An incorrect inoculum density is a common source of variability in AST.
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Visually compare the turbidity of your inoculum to the McFarland standard against a white background with contrasting black lines.
-
-
Possible Cause 2: Media variability. The composition of the Mueller-Hinton broth or agar can affect antibiotic activity.
-
Solution: Use cation-adjusted Mueller-Hinton media as recommended by the Clinical and Laboratory Standards Institute (CLSI). Ensure the pH of the media is between 7.2 and 7.4 at room temperature.
-
-
Possible Cause 3: Antibiotic degradation. this compound solutions may lose potency if not stored correctly.
-
Solution: Prepare fresh stock solutions of this compound for each experiment or store aliquots at -60°C or colder for no longer than six months. Avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpectedly high resistance to this compound in a supposedly susceptible strain.
-
Possible Cause 1: Spontaneous mutation. Bacteria can rapidly develop resistance under selective pressure.
-
Solution: Re-streak the isolate from the original stock and repeat the AST. Perform population analysis to check for the presence of a resistant subpopulation.
-
-
Possible Cause 2: Contamination. The culture may be contaminated with a resistant organism.
-
Solution: Perform a Gram stain and re-isolate the bacterial colony to ensure culture purity before proceeding with AST.
-
Issue 3: Difficulty interpreting zone diameters in disk diffusion assays.
-
Possible Cause 1: Swarming or excessive growth. Some bacterial species, like Proteus, can swarm across the agar surface, making zone measurement difficult.
-
Solution: For swarming strains, broth-based MIC testing is a more reliable method.
-
-
Possible Cause 2: Indistinct zone edges. The presence of faint inner colonies or a gradual tapering of growth can make it difficult to determine the exact zone edge.
-
Solution: Read the zone of complete inhibition of visible growth with the unaided eye. For staphylococci, transmit light from the back of the plate to better visualize the zone edge. Refer to CLSI guidelines for specific instructions on interpreting zone diameters for different bacteria.
-
Data Presentation
Table 1: Comparative MICs (μg/mL) for this compound and Other β-Lactams against Pseudomonas aeruginosa Strains
| Antibiotic | Susceptible Strain (ATCC 27853) | This compound-Resistant Strain 1 | This compound-Resistant Strain 2 |
| This compound | 4 | 128 | >256 |
| Piperacillin | 8 | 256 | >256 |
| Ceftazidime | 2 | 64 | 128 |
| Cefepime | 2 | 32 | 64 |
| Imipenem | 1 | 16 | 32 |
| Meropenem | 0.5 | 8 | 16 |
| Aztreonam | 8 | >256 | >256 |
Note: Data are representative and compiled from various sources for illustrative purposes.[3][10][11]
Table 2: Comparative MICs (μg/mL) for this compound and Other β-Lactams against Serratia marcescens Strains
| Antibiotic | Susceptible Strain | This compound-Resistant Strain 1 | This compound-Resistant Strain 2 |
| This compound | 2 | 64 | 128 |
| Piperacillin | 16 | >256 | >256 |
| Cefotaxime | 1 | 32 | 64 |
| Ceftazidime | 1 | 16 | 32 |
| Cefepime | 2 | 16 | 32 |
| Imipenem | 0.5 | 4 | 8 |
| Meropenem | 0.25 | 2 | 4 |
Note: Data are representative and compiled from various sources for illustrative purposes.[9][12][13]
Experimental Protocols
Protocol 1: Broth Microdilution for this compound Cross-Resistance Profiling
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.[14]
1. Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
This compound and other antibiotics of interest
-
Bacterial isolates and quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
2. Preparation of Antibiotic Solutions:
-
Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of 1000 µg/mL or higher.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve the desired final concentration range.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Examine the growth control well to ensure adequate bacterial growth.
-
Examine the sterility control well to ensure no contamination.
-
Compare the MIC values of this compound and the other tested antibiotics to identify cross-resistance patterns.
Protocol 2: Disk Diffusion for Screening this compound Cross-Resistance
This protocol is based on the CLSI M02 guidelines for disk diffusion susceptibility testing.
1. Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound (30 µg) disks and disks for other antibiotics of interest
-
Bacterial isolates and quality control strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Ruler or caliper
2. Inoculum Preparation:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
3. Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Antibiotic Disks:
-
Aseptically apply the antibiotic disks to the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Disks should be placed at least 24 mm apart from center to center.
5. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
6. Interpretation of Results:
-
Measure the diameter of the zones of complete inhibition of growth around each disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive criteria provided by CLSI.
-
A strain resistant to this compound that also shows resistance or intermediate susceptibility to other β-lactams is likely to be cross-resistant.
Mandatory Visualizations
Caption: Overview of this compound action and resistance mechanisms.
Caption: AmpC β-lactamase induction pathway.
Caption: Experimental workflow for identifying cross-resistance.
References
- 1. Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does this compound Improve upon Cefoxitin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chainnetwork.org [chainnetwork.org]
- 3. Susceptibility patterns and cross resistances of antibiotics against Pseudomonas aeruginosa in a teaching hospital of Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Serratia marcescens antibiotic resistance mechanisms of an opportunistic pathogen: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. Emergence of resistance to beta-lactam and aminoglycoside antibiotics during this compound therapy of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in nosocomial infections with Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multicenter surveillance of antimicrobial resistance in Serratia marcescens in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. asm.org [asm.org]
Technical Support Center: Managing Adverse Effects of Long-Term Moxalactam Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moxalactam in long-term experimental models. The information is designed to help anticipate, mitigate, and manage potential adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the most critical adverse effects to monitor during long-term this compound therapy in experimental subjects?
A1: The most critical adverse effects are bleeding complications, which can arise from two primary mechanisms: hypoprothrombinemia and impaired platelet function. Additionally, a disulfiram-like reaction with alcohol, gastrointestinal disturbances, and hematological changes are noteworthy.
Q2: What is the underlying mechanism of this compound-induced bleeding?
A2: this compound-induced bleeding is multifactorial. It can cause hypoprothrombinemia (a deficiency of prothrombin) by inhibiting vitamin K-dependent coagulation. This is often attributed to the N-methylthiotetrazole (NMTT) side chain. The drug can also directly impair platelet function by suppressing adenosine diphosphate (ADP)-induced platelet aggregation.
Q3: How can we prevent or manage this compound-induced hypoprothrombinemia?
A3: Prophylactic or therapeutic administration of vitamin K can readily correct hypoprothrombinemia. Doses of 5-10 mg of vitamin K have been shown to be effective. Regular monitoring of prothrombin time (PT) is crucial, especially in subjects with renal impairment, malnutrition, or cancer, as these conditions increase the risk.
Q4: What is the disulfiram-like reaction associated with this compound, and how can it be avoided?
A4: this compound can induce a disulfiram-like reaction if the subject is exposed to ethanol. This reaction is caused by the inhibition of aldehyde dehydrogenase, leading to the accumulation of acetaldehyde. Symptoms include flushing, dizziness, and headache. To prevent this, alcohol-containing solutions should be strictly avoided during and for several days after this compound administration.
Q5: Are there specific patient populations at higher risk for this compound-related adverse effects?
A5: Yes, debilitated and/or malnourished patients are at a higher risk for bleeding complications. Patients with renal failure, cancer, or intra-abdominal infections also have an increased risk of hypoprothrombinemia.
Troubleshooting Guides
Issue 1: Subject exhibits signs of bleeding (e.g., petechiae, hematuria, gastrointestinal bleeding).
Possible Causes:
-
Hypoprothrombinemia due to vitamin K deficiency.
-
Impaired platelet function.
-
A combination of both factors.
Troubleshooting Steps:
-
Cease this compound administration immediately.
-
Perform coagulation studies:
-
Measure Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT). A prolonged PT is indicative of hypoprothrombinemia.
-
Conduct platelet aggregation studies to assess platelet function.
-
-
Administer Vitamin K: If PT is prolonged, administer vitamin K (phytonadione).
-
Consider transfusion: In cases of severe hemorrhage, fresh frozen plasma may be necessary to replete clotting factors, and platelet concentrates may be needed for impaired platelet function.
-
Monitor subject closely: Continuously monitor vital signs and signs of further bleeding.
Issue 2: Subject develops sudden onset of flushing, dizziness, and lethargy after administration of a vehicle containing ethanol.
Possible Cause:
-
Disulfiram-like reaction due to the interaction of this compound with ethanol.
Troubleshooting Steps:
-
Discontinue the source of ethanol immediately.
-
Provide supportive care: Monitor vital signs and provide fluids if necessary. The reaction is typically self-limiting.
-
Review all experimental solutions: Ensure no other solutions or vehicles contain ethanol.
-
Implement preventative measures: Strictly avoid any form of alcohol in all future experiments with subjects receiving this compound.
Issue 3: Routine blood work reveals a significant drop in platelet count (thrombocytopenia).
Possible Cause:
-
This compound-induced hematologic side effect.
Troubleshooting Steps:
-
Review medication history: Confirm that this compound is the likely causative agent.
-
Consider dose reduction or discontinuation: Depending on the severity of the thrombocytopenia and the necessity of the treatment, consider reducing the dose or discontinuing this compound.
-
Monitor platelet counts regularly: Continue to monitor platelet counts to see if they recover after dose adjustment or cessation of the drug. These changes are usually reversible.
Data Presentation
Table 1: Incidence of Adverse Reactions with this compound Therapy
| Adverse Reaction | Incidence Rate | Notes |
| Bleeding (clinically apparent) | 22.2% (in one study) | Risk is significantly higher with this compound compared to other antibiotics (Odds Ratio 9.9). |
| Hypoprothrombinemia | Occurred in 25 of 3,558 patients in one large study. Incidence ranges from 4% to 68% in high-risk patients. | Significantly associated with this compound (Odds Ratio 3.367). |
| Hypersensitivity | 2.9% | Manifests as skin rashes, itching, or urticaria. |
| Gastrointestinal Effects | 2.1% | Includes nausea, vomiting, and diarrhea. |
| Alcohol Intolerance | Observed in 4 of 3,558 patients | A known disulfiram-like reaction. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hypoprothrombinemia
Objective: To determine the effect of long-term this compound therapy on vitamin K-dependent coagulation.
Methodology:
-
Sample Collection: Collect blood samples from subjects at baseline and at regular intervals during this compound treatment.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Prothrombin Time (PT) Assay:
-
Add a commercial thromboplastin reagent to the plasma sample.
-
Measure the time it takes for a clot to form using a coagulometer.
-
Express results in seconds and as an International Normalized Ratio (INR).
-
-
Data Analysis: Compare PT/INR values over the course of treatment to baseline values. A significant increase indicates hypoprothrombinemia.
Protocol 2: Evaluation of this compound's Effect on Platelet Function
Objective: To assess the impact of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect blood in citrate-containing tubes.
-
Centrifuge at a low speed to obtain PRP.
-
-
Platelet Aggregometry:
-
Use an aggregometer to measure the change in light transmission through a PRP sample as platelets aggregate.
-
Add an agonist, such as Adenosine Diphosphate (ADP), to induce aggregation.
-
Record the maximal aggregation percentage.
-
-
Data Analysis: Compare the ADP-induced platelet aggregation in samples from this compound-treated subjects to that of control subjects. A decrease in aggregation suggests impaired platelet function.
Mandatory Visualizations
Caption: Mechanism of this compound-induced coagulopathy.
Caption: Experimental workflow for monitoring subjects on this compound.
Caption: Signaling pathway of the disulfiram-like reaction.
Technical Support Center: Optimizing Moxalactam Stability in Laboratory Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Moxalactam in a laboratory setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What is the optimal pH for maintaining this compound stability in aqueous solutions?
A1: The optimal pH for this compound stability is between 4.0 and 6.0.[1][2] Within this range, the rate of degradation is at its minimum. Outside of this range, the degradation is subject to catalysis by both hydrogen and hydroxide ions.[1][2]
Q2: How should I store this compound powder and reconstituted solutions?
A2: this compound sodium salt as a dry powder should be stored at -20°C for long-term stability, where it can be stable for at least four years. For reconstituted solutions, storage recommendations vary based on the desired duration of use. For short-term storage (up to one month), -20°C is adequate. For longer-term storage (up to 6 months), -80°C is recommended. It is generally advised not to store aqueous solutions for more than one day at refrigerated or room temperatures.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound sodium salt is soluble in water (up to 50 mg/mL) and DMSO (up to 5 mg/mL). For most in vitro laboratory applications, sterile, deionized water is the recommended solvent.
Q4: My this compound solution has turned a faint yellow. Is it still usable?
A4: A faint yellow color in a freshly prepared this compound solution can be normal. However, if the color intensifies to a more pronounced yellow or orange over time, it may indicate degradation, specifically the hydrolysis of the β-lactam ring. It is recommended to use freshly prepared solutions whenever possible and to visually inspect for color changes before use. If significant color change is observed, it is advisable to prepare a fresh solution.
Q5: Can I freeze and thaw my this compound stock solution multiple times?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound. It is best practice to aliquot your stock solution into single-use volumes before freezing to prevent the need for repeated thawing of the entire stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - Exceeding the solubility limit.- pH of the solution is outside the optimal range, leading to the formation of less soluble degradation products. | - Ensure the concentration does not exceed 50 mg/mL in water.- Adjust the pH of your buffer to be within the 4.0-6.0 range.- Prepare fresh solutions and use them promptly. |
| Rapid loss of antibacterial activity | - Storage at inappropriate temperatures.- pH of the medium is too high or too low.- Presence of β-lactamases in the experimental system. | - Store stock solutions at -80°C for long-term use.- Ensure the pH of your experimental medium is as close to the optimal stability range as possible.- If working with bacterial cultures, consider the potential for β-lactamase production by the strain. |
| Inconsistent experimental results | - Degradation of this compound stock solution over time.- Inaccurate initial concentration due to improper dissolution. | - Use freshly prepared solutions or aliquots that have been stored properly at -80°C.- Ensure complete dissolution of the this compound powder before use. Sonication can aid in dissolution if needed. |
Data Presentation: this compound Stability
Table 1: Effect of pH on this compound Degradation Rate at 37°C
| pH | Pseudo-first-order degradation rate constant (k) x 107 (s-1) |
| 1.0 | ~1000 |
| 2.0 | ~100 |
| 3.0 | ~10 |
| 4.0 - 6.0 | ~1 (minimum degradation) |
| 7.0 | ~10 |
| 8.0 | ~100 |
| 9.0 | ~1000 |
| 10.0 | ~10000 |
| 11.5 | >10000 |
| Data is estimated based on the pH-rate profile described by Hashimoto et al. (1984). The degradation follows pseudo-first-order kinetics.[1][2] |
Table 2: Estimated Shelf-Life (t90%) of Reconstituted this compound Solutions at Various Temperatures
| Storage Temperature (°C) | Estimated Shelf-Life (Time to 90% Potency) |
| 25 (Room Temperature) | < 24 hours |
| 4 (Refrigerated) | 2 - 4 days |
| -20 | Up to 1 month |
| -80 | Up to 6 months |
| Data is estimated based on stability studies of similar β-lactam antibiotics. For critical applications, it is recommended to perform a stability study under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound sodium salt powder
-
Sterile, deionized water or DMSO
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Optional: Sonicator
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound sodium salt powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. A clear to very slightly hazy, colorless to faint yellow solution should be obtained.
-
If dissolution is difficult, sonicate the solution for short intervals in a cool water bath.
-
For long-term storage, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Study (Stress Testing):
-
Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
Neutralize acidic and basic samples before injection.
-
-
Sample Preparation for Stability Analysis:
-
Prepare this compound solutions in the desired buffer and at the relevant concentration.
-
Store the solutions under the desired storage conditions (e.g., different temperatures).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time for first-order kinetics).
-
Calculate the degradation rate constant (k) and the half-life (t1/2 = 0.693/k).
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
troubleshooting inconsistent Moxalactam susceptibility test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Moxalactam susceptibility test results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Latamoxef, is a synthetic oxa-β-lactam antibiotic.[1] It functions by inhibiting the synthesis of bacterial cell walls.[2][3] this compound specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This disruption of the cell wall structure leads to bacterial cell lysis and death.[2][3]
Q2: What is the spectrum of activity of this compound?
This compound has a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] It is known to be stable in the presence of many β-lactamase enzymes produced by Gram-negative bacteria.[4]
Q3: What are the known mechanisms of resistance to this compound?
Bacteria can develop resistance to this compound through several mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze and inactivate this compound. While this compound is resistant to many β-lactamases, some, like PSE-2 and PSE-3 from Pseudomonas aeruginosa, can hydrolyze it.[5]
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of this compound, rendering it less effective.[6][7]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict this compound's entry into the bacterial cell.[7]
-
Efflux Pumps: Active transport systems that pump antibiotics, including β-lactams, out of the bacterial cell can contribute to reduced susceptibility.[1]
It is important to note that in some bacteria, such as Serratia marcescens, multiple resistance mechanisms may need to be present simultaneously to confer a high level of resistance to this compound.[6][7]
Troubleshooting Inconsistent this compound Susceptibility Test Results
Inconsistent results in this compound susceptibility testing can arise from a variety of factors, ranging from technical errors to complex biological resistance mechanisms. This guide provides a systematic approach to troubleshooting.
Initial Checks: Addressing Technical Variability
Before investigating complex resistance mechanisms, it is crucial to rule out technical errors in laboratory procedures.
Problem: Inconsistent zone sizes in disk diffusion or variable MICs in broth microdilution.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the inoculum turbidity is standardized to a 0.5 McFarland standard. An inoculum that is too heavy or too light will significantly affect results. |
| Media Quality | Verify that the Mueller-Hinton agar (MHA) or cation-adjusted Mueller-Hinton broth (CAMHB) is from a reputable source, stored correctly, and within its expiry date. The pH of the MHA should be between 7.2 and 7.4 at room temperature. |
| This compound Disk/Solution Integrity | Check the expiration date and storage conditions of the this compound disks or powder. Ensure proper storage to prevent degradation. A study has shown that the presence of decarboxylated this compound in disks can affect results, particularly against Staphylococcus aureus.[8] |
| Incubation Conditions | Confirm that the incubation temperature is maintained at 35°C ± 2°C and the duration is within the recommended timeframe (typically 16-20 hours for disk diffusion and 16-24 hours for broth microdilution). |
| Reading and Interpretation | Ensure consistent and accurate measurement of zone diameters or determination of MIC endpoints. For broth microdilution, trailing endpoints can sometimes be observed and should be interpreted according to established guidelines. |
| Quality Control (QC) | Regularly test reference QC strains (e.g., Escherichia coli ATCC® 25922™ and Pseudomonas aeruginosa ATCC® 27853™). Out-of-range QC results indicate a systemic issue that needs to be addressed before testing clinical isolates. |
Investigating Potential Resistance Mechanisms
If technical issues are ruled out, the inconsistency may be due to the presence of specific resistance mechanisms in the test organism.
Problem: Isolate appears susceptible in initial testing but shows resistance upon re-testing or in clinical settings.
This may indicate the presence of inducible resistance mechanisms.
Experimental Protocols
Protocol 1: Disk Diffusion Susceptibility Testing (Kirby-Bauer)
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply a this compound (30 µg) disk to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints. Note: As of the latest CLSI and EUCAST guidelines, specific breakpoints for this compound are not provided due to its limited clinical use. The following are tentative historical breakpoints from 1980 for Enterobacteriaceae and should be used with caution:[2][5]
-
Susceptible: ≥ 23 mm
-
Intermediate: 15-22 mm
-
Resistant: ≤ 14 mm
-
-
Protocol 2: Broth Microdilution MIC Determination
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described for the disk diffusion method.
-
Dilute the inoculum in sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution panel.
-
-
Panel Inoculation:
-
Inoculate a microdilution panel containing serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the panel at 35°C ± 2°C for 16-24 hours in ambient air.
-
-
Result Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpret the MIC based on established breakpoints. Note: As with disk diffusion, current CLSI and EUCAST breakpoints are not available. The following are tentative historical MIC breakpoints from 1980 for Enterobacteriaceae and should be used with caution:[2][5]
-
Susceptible: ≤ 8 µg/mL
-
Intermediate: 16-32 µg/mL
-
Resistant: ≥ 64 µg/mL
-
-
This compound Resistance Mechanisms and Signaling Pathways
Understanding the pathways of resistance is crucial for interpreting susceptibility test results.
References
- 1. Binding of latamoxef (this compound) and its decarboxylated derivative to Escherichia coli and Pseudomonas aeruginosa penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating permeability-related resistance to Moxalactam in Serratia marcescens.
FAQs: Understanding this compound Resistance in Serratia marcescens
Q1: What are the primary mechanisms of resistance to this compound in Serratia marcescens?
Serratia marcescens primarily develops resistance to this compound through two key mechanisms:
-
Decreased Outer Membrane Permeability: This is often the most significant factor. S. marcescens can alter the expression of its outer membrane porins (OMPs), which are protein channels that allow antibiotics like this compound to enter the cell. A reduction in the number of these channels, or a switch to porins with smaller channel sizes, restricts the influx of the antibiotic.[1][2][3][4][5]
-
Enzymatic Degradation: S. marcescens possesses a chromosomally encoded AmpC β-lactamase.[1][2] Overproduction of this enzyme can lead to the hydrolysis and inactivation of this compound in the periplasmic space before it can reach its target, the penicillin-binding proteins (PBPs).[4]
It is important to note that these mechanisms can act synergistically to confer high-level resistance.[4]
Q2: Which specific porins are implicated in this compound resistance in S. marcescens?
The major porins involved are OmpC and OmpF.[6][7][8][9] In S. marcescens, a porin designated as Omp1 has been shown to be a key channel for this compound entry.[5][10] Strains that are resistant to this compound often exhibit a lack of this Omp1 porin.[5][10] The expression of these porins is often regulated by environmental conditions such as osmolarity, temperature, and pH.[7]
Q3: Do efflux pumps contribute to this compound resistance in S. marcescens?
While efflux pumps are a known mechanism of multidrug resistance in S. marcescens, their specific role in this compound resistance is less well-defined.[1][2] Efflux pumps like MacAB and SdeAB have been shown to be involved in resistance to other classes of antibiotics, such as aminoglycosides and fluoroquinolones.[1][11] It is plausible that they may play a secondary role in this compound resistance, potentially by exporting the drug from the periplasm. Further research is needed to fully elucidate their contribution.
Q4: How can I overcome permeability-related resistance to this compound in my experiments?
Strategies to overcome this resistance often involve:
-
Synergistic Antibiotic Combinations: Using this compound in combination with an aminoglycoside, such as amikacin, has been shown to have a synergistic effect against S. marcescens.[12]
-
Outer Membrane Permeabilizers: While not specific to this compound, agents that disrupt the outer membrane can increase the uptake of various antibiotics.
-
Inhibition of Efflux Pumps: The use of efflux pump inhibitors (EPIs) like reserpine and carbonyl cyanide 3-chlorophenylhydrazone (CCCP) can help determine the contribution of efflux pumps to resistance and may increase susceptibility to certain antibiotics.[13]
Troubleshooting Guides
Problem 1: Inconsistent this compound Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. |
| Variations in growth media | Use the same batch of Mueller-Hinton broth or agar for all experiments. Variations in cation concentration can affect antibiotic activity. |
| Incubation conditions | Maintain consistent incubation temperature (35-37°C) and duration (16-20 hours). |
| Spontaneous mutations | Streak isolates from a single colony for each experiment to minimize the impact of resistant subpopulations. |
| Inducible β-lactamase expression | Be aware that exposure to some β-lactams can induce AmpC expression, leading to higher MICs. |
Problem 2: No Observable Difference in Outer Membrane Protein (OMP) Profiles Between Susceptible and Resistant Strains
| Potential Cause | Troubleshooting Step |
| Suboptimal OMP extraction | Ensure complete cell lysis and effective separation of the outer membrane fraction. Refer to the detailed protocol below. |
| Inadequate protein loading on SDS-PAGE | Quantify protein concentration before loading to ensure equal amounts are compared. |
| Poor resolution on SDS-PAGE | Optimize the acrylamide percentage of your gel to effectively separate proteins in the 30-50 kDa range where porins are located. |
| Porin expression is not the primary resistance mechanism | Investigate other resistance mechanisms, such as β-lactamase overproduction or target site modifications. |
| Growth conditions affecting porin expression | Standardize growth media, temperature, and osmolarity, as these can influence porin expression.[7] |
Quantitative Data
Table 1: this compound MICs for Serratia marcescens
| Strain Type | This compound MIC Range (µg/mL) | Reference |
| Susceptible Clinical Isolates | ≤ 8 | [4] |
| Resistant Clinical Isolates | ≥ 32 | [4] |
| Omp1-deficient mutant | > 128 | [10] |
Table 2: Permeability Coefficients for Cephalosporins in Serratia marcescens
| Strain | Antibiotic | Permeability Coefficient (cm/s) | Reference |
| Wild-type | Cephaloridine | 30.3 x 10⁻⁵ to 38.9 x 10⁻⁵ | [14] |
| Omp1-deficient mutant | Cephaloridine | 30- to 200-fold reduction compared to wild-type | [5][10] |
| Mutant with decreased permeability | Cephaloridine | 4- to 6-fold less permeable than parent strain | [15] |
Experimental Protocols
Protocol 1: Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis
This protocol is adapted from methods described for Gram-negative bacteria and is suitable for analyzing porin profiles in S. marcescens.[16]
Materials:
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 150 mM NaCl)
-
Lysozyme (10 mg/mL)
-
DNase I (1 mg/mL)
-
Sarkosyl (10% w/v)
-
Ultracentrifuge
-
SDS-PAGE loading buffer
-
Acrylamide gel (12%) and electrophoresis apparatus
Procedure:
-
Cell Culture and Harvest: Grow S. marcescens strains to mid-log phase in Luria-Bertani (LB) broth. Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Add lysozyme to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis. Add DNase I to a final concentration of 10 µg/mL and incubate for a further 15 minutes on ice.
-
Removal of Unbroken Cells: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris.
-
Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Selective Solubilization of Inner Membrane: Resuspend the membrane pellet in lysis buffer and add Sarkosyl to a final concentration of 1% (w/v). Incubate at room temperature for 30 minutes with gentle agitation.
-
Outer Membrane Pelleting: Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the outer membrane proteins.
-
SDS-PAGE Analysis: Resuspend the OMP pellet in SDS-PAGE loading buffer. Boil for 10 minutes and load onto a 12% acrylamide gel. Run the gel and stain with Coomassie Blue to visualize the protein bands. Compare the profiles of susceptible and resistant strains, paying close attention to the 30-50 kDa region.
Protocol 2: Antibiotic Permeability Assay using Nitrocefin
This assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin, by intact and lysed cells to determine the permeability of the outer membrane.[17]
Materials:
-
Nitrocefin solution (100 µM in 50 mM phosphate buffer, pH 7.0)
-
S. marcescens cultures (susceptible and resistant strains)
-
Spectrophotometer
-
Sonication device
Procedure:
-
Cell Preparation: Grow S. marcescens strains to mid-log phase. Harvest and wash the cells with 50 mM phosphate buffer (pH 7.0). Resuspend the cells in the same buffer to an OD₆₀₀ of 1.0.
-
Preparation of Lysed Cells: Take an aliquot of the cell suspension and lyse the cells by sonication.
-
Assay for Intact Cells: Add a small volume of the intact cell suspension to a cuvette containing the nitrocefin solution. Immediately measure the increase in absorbance at 486 nm over time. The rate of hydrolysis is proportional to the rate of nitrocefin entry into the periplasm.
-
Assay for Lysed Cells: Repeat the assay using the lysed cell suspension. This measures the maximum rate of hydrolysis when the outer membrane barrier is removed.
-
Calculation of Permeability Coefficient: The permeability coefficient can be calculated using the formula described by Zimmermann and Rosselet, which takes into account the rates of hydrolysis by intact and lysed cells, the cell surface area, and the substrate concentration.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Regulation of porin expression in response to environmental stress.
References
- 1. Serratia marcescens antibiotic resistance mechanisms of an opportunistic pathogen: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serratia marcescens antibiotic resistance mechanisms of an opportunistic pathogen: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration in expression of Serratia marcescens porins associated with decreased outer membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different mechanisms of resistance to latamoxef (this compound) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Serratia marcescens porins in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 7. Regulation of Serratia marcescens ompF and ompC porin genes in response to osmotic stress, salicylate, temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lack of OmpF, but not OmpC, contributes to increased antibiotic resistance in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular characterization of the Serratia marcescens OmpF porin, and analysis of S. marcescens OmpF and OmpC osmoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. The ABC-Type Efflux Pump MacAB Is Involved in Protection of Serratia marcescens against Aminoglycoside Antibiotics, Polymyxins, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro synergistic activity of new beta-lactam antimicrobial agents and amikacin against Pseudomonas aeruginosa and Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility Tests and Predictions of Transporter Profile in Serratia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Outer membrane and porin characteristics of Serratia marcescens grown in vitro and in rat intraperitoneal diffusion chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutation in Serratia marcescens AmpC β-Lactamase Producing High-Level Resistance to Ceftazidime and Cefpirome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and characterization of the outer membrane proteins of Serratia marcescens W225 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrocefin Assay on Whole Cells for Outer Membrane Permeability Assessment - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Moxalactam Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability and degradation of Moxalactam. The following information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound exhibits its greatest stability in the pH range of 4.0 to 6.0.[1] Outside of this range, its degradation rate increases.
Q2: How does pH affect the degradation kinetics of this compound?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1] The degradation is catalyzed by both hydrogen ions (acid catalysis) at low pH and hydroxide ions (base catalysis) at high pH.[1] This results in a U-shaped pH-rate profile, with the minimum degradation rate occurring between pH 4.0 and 6.0.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. This cleavage results in the formation of an inactive penicilloic acid-like structure. Under alkaline conditions, this is the predominant degradation route. The degradation is also influenced by the dissociation of the side chain phenolic group.[1]
Q4: Does this compound undergo epimerization in solution?
A4: Yes, this compound exists as R- and S-epimers, which can interconvert in solution. This epimerization is also pH-dependent, with the minimum rate of epimerization occurring at pH 7.0.[1] The epimerization rates are influenced by the dissociation of the side chain carboxylic acid group in acidic conditions and by hydroxide ion catalysis in basic conditions.[1]
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound and separating it from its degradation products. Such a method should be validated to demonstrate specificity, linearity, accuracy, and precision.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | The pH of the solution is outside the optimal stability range of 4.0-6.0. | Adjust the pH of your solution to be within the 4.0-6.0 range using appropriate buffers (e.g., acetate or phosphate buffers). Verify the pH of all solutions before adding this compound. |
| Inconsistent results in stability studies. | Temperature fluctuations or incorrect buffer concentration affecting reaction rates. | Ensure a constant and accurately controlled temperature throughout the experiment. Use buffers of a constant and appropriate ionic strength (e.g., 0.5) to maintain consistent conditions.[1] |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products or epimers. | Refer to the degradation pathway diagram to identify potential degradation products. The epimerization of this compound can also lead to the appearance of a second peak corresponding to the other epimer. Ensure your HPLC method can resolve both R- and S-epimers and major degradation products. |
| Difficulty in achieving baseline separation of this compound and its degradants. | Suboptimal HPLC method parameters. | Optimize the mobile phase composition, pH, column type, and gradient elution profile. A C18 column is often a good starting point for the separation of β-lactams and their degradation products. |
Quantitative Data
Table 1: pH-Dependent Degradation of this compound at 37°C
| pH | Pseudo-first-order Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 1.0 | Data not available | Data not available |
| 2.0 | Data not available | Data not available |
| 3.0 | Data not available | Data not available |
| 4.0 | Minimum degradation | Maximum stability |
| 5.0 | Minimum degradation | Maximum stability |
| 6.0 | Minimum degradation | Maximum stability |
| 7.0 | Data not available | Data not available |
| 8.0 | Data not available | Data not available |
| 9.2 | 1.1 x 10⁻⁵ (at 35°C) | ~17.5 |
| 10.0 | Data not available | Data not available |
| 11.5 | Data not available | Data not available |
Note: The degradation of this compound has been shown to be at its minimum between pH 4.0 and 6.0.[1] Specific rate constants across the full pH range from the primary literature were not available. The value at pH 9.20 was for an analogue and is provided for reference.
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a general procedure for a stability-indicating HPLC method suitable for assessing the pH-dependent degradation of this compound.
1. Preparation of Solutions:
- Buffers: Prepare a series of buffers (e.g., phosphate, acetate) at various pH values ranging from 1.0 to 11.5. Ensure the ionic strength is constant across all buffers (e.g., 0.5 M).
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
- Test Samples: For each pH value, dilute the this compound stock solution in the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Stability Study Conditions:
- Incubate the test samples in a constant temperature water bath at 37°C.
- Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Immediately quench the degradation by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
3. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection Wavelength: Monitor the elution at a wavelength where this compound has significant absorbance (e.g., 230 nm).
- Injection Volume: 20 µL.
4. Data Analysis:
- Plot the natural logarithm of the this compound peak area versus time for each pH value.
- The slope of the resulting linear plot will be the negative of the pseudo-first-order degradation rate constant (-k).
- Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Primary degradation and epimerization pathways of this compound.
References
Validation & Comparative
Moxalactam vs. Cefotaxime: A Comparative Guide for Gram-Negative Infections
A Detailed Examination of Two β-Lactam Antibiotics for Researchers and Drug Development Professionals
In the landscape of antibacterial agents, the differentiation between structurally similar compounds is critical for targeted and effective therapeutic development. This guide provides a detailed comparison of moxalactam, a synthetic oxa-β-lactam antibiotic, and cefotaxime, a third-generation cephalosporin, in the context of treating gram-negative infections. This analysis is supported by experimental data on their in vitro activity, pharmacokinetic profiles, and mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Cefotaxime |
| Antibiotic Class | Oxa-β-lactam (often grouped with third-generation cephalosporins) | Third-generation Cephalosporin |
| Spectrum of Activity | Broad-spectrum against gram-positive and gram-negative bacteria, including anaerobes like Bacteroides fragilis. | Broad-spectrum with potent activity against gram-negative bacteria and good activity against gram-positive cocci. |
| Stability to β-lactamases | Highly stable against a variety of β-lactamases produced by gram-negative bacteria. | Generally stable to β-lactamases produced by many gram-negative bacteria. |
| Primary Route of Excretion | Primarily renal. | Primarily renal. |
| Elimination Half-life | Approximately 2.34 to 2.85 hours. | Approximately 1.16 to 1.2 hours. |
| Risk of Bleeding | Associated with an increased risk of bleeding due to hypoprothrombinemia and platelet dysfunction. | Not significantly associated with bleeding or coagulopathy. |
In Vitro Activity Against Gram-Negative Bacilli
This compound and cefotaxime both exhibit impressive in vitro activity against a wide range of aerobic gram-negative bacilli. Studies have shown that both drugs are more active than many other β-lactam antibiotics against species of Escherichia, Citrobacter, Enterobacter, Klebsiella, Proteus, Providencia, and Serratia. This compound has demonstrated particularly potent activity against cefazolin-resistant Enterobacteriaceae.
Below is a summary of the minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) for various gram-negative bacteria, compiled from several in vitro studies.
| Organism | This compound MIC90 (µg/mL) | Cefotaxime MIC90 (µg/mL) |
| Escherichia coli | ≤0.125 | ≤0.25 |
| Klebsiella pneumoniae | ≤0.125 | ≤0.25 |
| Proteus mirabilis | ≤0.125 | ≤0.125 |
| Morganella morganii | ≤0.125 | ≤0.25 |
| Providencia rettgeri | 0.25 | Not specified |
| Pseudomonas aeruginosa | 8 | >128 |
| Enterobacter spp. | Not specified | ≥32 |
| Bacteroides fragilis | 0.5 | 2-4 |
Note: MIC values can vary between studies and geographic locations.
Pharmacokinetic Properties
A comparative analysis of the pharmacokinetic profiles of this compound and cefotaxime reveals significant differences, particularly in their elimination half-lives and serum concentrations.
| Pharmacokinetic Parameter | This compound | Cefotaxime |
| Elimination Half-Life | 2.34 - 2.85 hours | 1.16 - 1.2 hours |
| Total Body Clearance | 84 mL/min | 328 mL/min |
| 24-hour Urinary Recovery | 75% - 87.5% | 50.5% - 53% |
| Serum Concentrations (1-g IV dose) | Higher and more prolonged serum levels. | Lower serum levels with a shorter duration. |
The longer half-life and lower clearance of this compound result in higher and more sustained serum concentrations compared to cefotaxime. This pharmacokinetic advantage may be beneficial in treating certain infections.
Mechanism of Action
Both this compound and cefotaxime are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.
Caption: Mechanism of action for this compound and Cefotaxime.
Safety and Adverse Effects
A significant differentiating factor between this compound and cefotaxime is their safety profiles, particularly concerning bleeding. This compound has been associated with an increased risk of bleeding, which can be attributed to both hypoprothrombinemia and abnormal platelet function. This is often linked to the N-methylthiotetrazole (NMTT) side chain in its structure. In contrast, cefotaxime, which lacks this side chain, has not been associated with these coagulation abnormalities.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental protocol for assessing the in vitro activity of antimicrobial agents. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a commonly used technique.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and cefotaxime are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations in a 96-well microdilution plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microdilution plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
Both this compound and cefotaxime are potent antibiotics against a broad spectrum of gram-negative bacteria. This compound's longer half-life and superior activity against certain resistant strains and anaerobes like B. fragilis present a potential therapeutic advantage. However, this is significantly offset by its association with an increased risk of bleeding. Cefotaxime, while having a shorter half-life, maintains excellent in vitro efficacy and possesses a more favorable safety profile, making it a more commonly utilized agent in clinical practice. For researchers and drug development professionals, the distinct characteristics of these two agents underscore the critical interplay between efficacy, pharmacokinetics, and safety in the evaluation of new antimicrobial compounds.
A Comparative Analysis of Moxalactam and Clindamycin Efficacy Against Bacteroides fragilis
For Immediate Release
This guide provides a detailed comparison of the efficacy of Moxalactam and clindamycin against Bacteroides fragilis, a significant anaerobic pathogen in clinical infections. The following analysis is based on in vitro susceptibility data and in vivo experimental findings to inform researchers, scientists, and drug development professionals.
In Vitro Susceptibility
The in vitro activity of this compound and clindamycin against Bacteroides fragilis has been evaluated through the determination of Minimum Inhibitory Concentrations (MIC). The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparison.
| Antimicrobial Agent | MIC90 (μg/mL) | Year of Study | Geographic Region |
| This compound | 4[1] | 1982 | Not Specified |
| 8 | 1982 | Not Specified | |
| ~20-25% resistance | 1975-1987 | Spain[2] | |
| Clindamycin | 21% resistance rate | 1989 | Spain[3][4] |
| 32.4% resistance rate | Published 2010 | Europe[5] | |
| 34.1% resistance rate | 2010-2011 | Canada[6] | |
| 52.2% susceptibility rate | 2010-2011 | Canada[6] | |
| Increasing resistance | 1980-1983 | Not Specified[7] | |
| Increasing resistance | 1989-1999 | Not Specified[8] |
It is important to note that the susceptibility of Bacteroides fragilis to clindamycin has been decreasing over time, with various studies documenting a trend of increasing resistance.[7][8][9][10]
In Vivo Efficacy
Comparative studies in animal models and clinical trials provide insights into the in vivo performance of this compound and clindamycin.
Animal Model Data: Mouse Subcutaneous Abscess
In an experimental model of subcutaneous abscesses in mice infected with Bacteroides fragilis, both this compound and clindamycin demonstrated significant efficacy in reducing bacterial counts compared to untreated controls.[11][12]
| Treatment Group | Mean Log Decrease in Bacterial Counts (CFU/lesion) |
| Clindamycin | 5.0 ± 0.6[11] |
| This compound | 3.8 ± 0.5[11] |
| Untreated Control | Baseline |
Clinical Trial Data: Intra-abdominal and Surgical Infections
Clinical trials have compared this compound with clindamycin-based combination therapies in patients with various infections, including those involving Bacteroides fragilis.
| Study Focus | This compound Regimen | Clindamycin Regimen | Clinical Response Rate |
| Intra-abdominal Infections | This compound alone | Tobramycin + Clindamycin | 76% (this compound) vs. 74% (Combination)[13] |
| Common Surgical Infections | This compound alone | Clindamycin + Aminoglycoside | Comparable efficacy[14] |
These studies indicate that this compound monotherapy has a clinical efficacy comparable to that of clindamycin in combination with an aminoglycoside for treating mixed aerobic/anaerobic infections.[13][14]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro Susceptibility Testing: Agar Dilution Method
This method is a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.
Caption: Workflow for Agar Dilution Susceptibility Testing.
In Vivo Efficacy Study: Mouse Subcutaneous Abscess Model
This animal model is utilized to assess the in vivo efficacy of antimicrobial agents against Bacteroides fragilis.
Caption: Workflow for Mouse Subcutaneous Abscess Model.
Clinical Trial Protocol: Randomized Controlled Trial for Intra-abdominal Infections
This outlines the general methodology for a randomized clinical trial comparing this compound and a clindamycin-containing regimen.
Caption: Workflow for a Randomized Clinical Trial.
References
- 1. Differences in susceptibilities of species of the Bacteroides fragilis group to several beta-lactam antibiotics: indole production as an indicator of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of antimicrobial susceptibility in isolates of the Bacteroides fragilis group in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Susceptibilities of species of the Bacteroides fragilis group to 10 antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidemiology of clindamycin resistance in the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of the Bacteroides fragilis Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing Trends in Antimicrobial Resistance among Clinically Important Anaerobes and Bacteroides fragilis Isolates Causing Nosocomial Infections: Emerging Resistance to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates [mdpi.com]
- 11. Comparative efficacy of 10 antimicrobial agents in experimental infections with Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound in an animal model of subcutaneous abscesses: penetration into infected sites and in vivo activity against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized clinical trial of this compound alone versus tobramycin plus clindamycin in abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of this compound with the combination of clindamycin and an aminoglycoside in the treatment of common surgical infections - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Efficacy Showdown: Moxalactam Versus Third-Generation Cephalosporins
A comprehensive analysis of the in vitro antimicrobial activity of Moxalactam in comparison to leading third-generation cephalosporins, including Cefotaxime, Ceftriaxone, Ceftazidime, and Cefoperazone. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these critical beta-lactam antibiotics.
This compound, a 1-oxa-beta-lactam antibiotic, has demonstrated a broad spectrum of in vitro activity, particularly against gram-negative bacteria. Its efficacy, however, warrants a detailed comparison with the widely utilized third-generation cephalosporins to delineate its relative strengths and weaknesses against various bacterial pathogens. This guide provides a side-by-side analysis based on available in vitro data, focusing on Minimum Inhibitory Concentrations (MIC) against key clinical isolates.
Comparative In Vitro Activity: A Tabular Summary
The following tables summarize the comparative in vitro activity of this compound and selected third-generation cephalosporins against a range of clinically significant bacteria. Data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Gram-Negative Bacteria: Enterobacteriaceae
This compound and Cefotaxime have shown impressive in vitro activity against Enterobacteriaceae, with both demonstrating very low MIC values.[1] In a study comparing this compound, Cefotaxime, and Ceftriaxone against 827 hospital strains of Enterobacteriaceae, this compound exhibited the lowest MICs against the less sensitive strains, suggesting it may be a suitable choice for serious infections caused by these organisms.[2] Conversely, Cefotaxime and Ceftriaxone were found to have lower MICs against the more sensitive Enterobacteriaceae strains.[2] Another study indicated that this compound was more active than Cefotaxime and Ceftriaxone against Enterobacter species.[3]
| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) |
| This compound | ≤0.06 - >128 | 0.25 |
| Cefotaxime | ≤0.06 - >128 | 0.25 |
| Ceftriaxone | 0.007 - ≥32 | - |
| Ceftazidime | 0.12 - 0.25 | - |
| Cefoperazone | - | - |
Note: MIC values can vary significantly depending on the specific species and strain of bacteria, as well as the testing methodology. The data presented here is a general summary from multiple sources.
Gram-Negative Bacteria: Pseudomonas aeruginosa
Against Pseudomonas aeruginosa, Ceftazidime and Cefoperazone generally exhibit greater in vitro activity than this compound and Cefotaxime.[1][4] One study found Ceftazidime to be approximately eightfold more active than Cefotaxime or this compound against P. aeruginosa.[5] While this compound does possess some activity, it is considered less potent against this challenging pathogen compared to other third-generation cephalosporins.[6]
| Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) |
| This compound | >4 - 128 | 128 |
| Cefotaxime | >4 | - |
| Ceftazidime | 1 - 4 | 8 |
| Cefoperazone | - | - |
Gram-Positive Bacteria
The in vitro activity of this compound against gram-positive cocci is generally lower than that of earlier generation cephalosporins and some third-generation agents like Cefotaxime.[6] Studies have shown that Cefoperazone is more active in vitro against Streptococcus pneumoniae than this compound, particularly against penicillin-resistant strains.[7] Against Staphylococcus aureus, Cefotaxime and Cefoperazone demonstrate more potent activity than this compound and Ceftazidime.[1]
| Organism | This compound MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Cefoperazone MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
| Staphylococcus aureus | - | 1 - 2 | Slightly higher than Cefotaxime | Limited activity |
| Streptococcus pneumoniae | 4 - 128 | - | 0.25 - 4 | - |
| Streptococcus pyogenes | Least active | Most active | - | - |
Anaerobic Bacteria
This compound has demonstrated significant in vitro activity against anaerobic bacteria, notably Bacteroides fragilis.[1] Its activity against this species is reported to be higher than other second and third-generation cephalosporins.[1]
| Organism | This compound MIC (µg/mL) | Ceftriaxone MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Bacteroides fragilis | 0.5 (mean) | 2 - 4 (mean) | 2 - 4 (mean) |
Experimental Protocols
The data presented in this guide is derived from studies employing standardized in vitro susceptibility testing methods. The primary methodologies cited in the referenced literature include:
1. Agar Dilution Method:
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Agar Dilution Method Workflow.
2. Broth Microdilution Method:
This method is another common technique for determining the MIC of an antimicrobial agent in a liquid growth medium.
References
- 1. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cefotaxime, this compound and ceftriaxone: comparison of in vitro activity against hospital strains of Enterobacteriaceae belonging to the 4 principal phenotypes of sensitivity to beta-lactams] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative study of ceftriaxone, cefotaxime and this compound against 150 Gram negative strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of this compound, cefotaxime, cefoperazone, piperacillin, and aminoglycosides against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftazidime: in-vitro antibacterial activity and susceptibility to beta-lactamases compared with that of cefotaxime, this compound and other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative evaluation of this compound: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound and cefoperazone against Streptococcus pneumoniae with differing susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UV Spectrophotometry for Moxalactam Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Moxalactam, a broad-spectrum beta-lactam antibiotic, is critical in pharmaceutical quality control, formulation development, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data derived from studies on this compound and structurally similar beta-lactam antibiotics, to assist researchers in selecting the most appropriate method for their specific needs.
Method Comparison: HPLC-UV vs. UV Spectrophotometry
The choice between HPLC-UV and UV Spectrophotometry for this compound quantification depends on several factors, including the required specificity, sensitivity, sample complexity, and the intended application. While HPLC offers superior specificity and is considered a stability-indicating method, UV spectrophotometry provides a simpler, more rapid, and cost-effective alternative for routine analysis of pure substances.
Performance Parameters
The following table summarizes the typical performance characteristics of HPLC-UV and UV Spectrophotometric methods for the quantification of beta-lactam antibiotics, providing a comparative framework for this compound analysis.
| Performance Parameter | HPLC-UV Method | UV Spectrophotometric Method |
| Specificity | High (able to separate this compound from degradation products and excipients) | Low (potential for interference from other UV-absorbing substances) |
| Linearity Range | Wide (typically 1-100 µg/mL) | Narrower (typically 5-50 µg/mL) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Lower (e.g., < 0.1 µg/mL) | Higher (e.g., > 0.5 µg/mL) |
| Limit of Quantification (LOQ) | Lower (e.g., < 0.5 µg/mL) | Higher (e.g., > 1.5 µg/mL) |
| Analysis Time | Longer (typically 5-15 minutes per sample) | Shorter (typically < 1 minute per sample) |
| Cost & Complexity | Higher (requires more expensive equipment and skilled personnel) | Lower (simpler instrumentation and operation) |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UV Spectrophotometric analysis are crucial for reproducible results. The following are representative protocols based on established methods for beta-lactam antibiotics.
HPLC-UV Method for this compound Quantification
This method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (or controlled at 25°C).
-
Detection Wavelength: Determined by scanning the UV spectrum of a this compound standard (typically around 230-280 nm).
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
UV Spectrophotometric Method for this compound Quantification
This method is suitable for the rapid quantification of this compound in bulk drug or simple formulations where interference from other components is minimal.
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).
Methodology:
-
Solvent: A suitable solvent in which this compound is stable and exhibits good absorbance (e.g., 0.1 M hydrochloric acid, phosphate buffer pH 7.0, or methanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound in the chosen solvent over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the chosen solvent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the linear range.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and UV Spectrophotometric methods.
Caption: HPLC-UV method workflow for this compound quantification.
Caption: UV Spectrophotometry method workflow for this compound quantification.
Logical Relationship: Method Selection
The decision to use HPLC-UV or UV Spectrophotometry for this compound quantification is guided by the specific analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound.
Moxalactam's PBP Binding Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Penicillin-Binding Protein (PBP) binding profile of Moxalactam, a third-generation cephalosporin, against other notable beta-lactam antibiotics. By presenting quantitative binding affinity data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows, this document serves as a valuable resource for researchers in antimicrobial drug discovery and development.
Executive Summary
This compound exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, a crucial process for maintaining cellular integrity. This inhibition is achieved through the covalent binding to Penicillin-Binding Proteins (PBPs), the enzymes responsible for this cross-linking. This guide delves into the specifics of this compound's interaction with various PBPs in clinically relevant Gram-negative bacteria, namely Escherichia coli and Pseudomonas aeruginosa, and draws comparisons with other beta-lactam agents.
Comparative PBP Binding Affinities
The binding affinity of beta-lactam antibiotics to different PBPs is a key determinant of their antibacterial spectrum and potency. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and other beta-lactams against the PBPs of E. coli and P. aeruginosa. Lower IC50 values indicate a higher binding affinity.
Table 1: Comparative PBP Binding Affinities (IC50, µg/mL) in Escherichia coli
| Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 | Reference |
| This compound | High Affinity | High Affinity | Low Affinity | Highest Affinity | High Affinity | High Affinity | [1] |
| Ampicillin | 1.0 | 3.0 | 1.5 | 1.0 | 5.0 | 0.5 | [2] |
| Cefotaxime | 0.2 | 0.5 | 10 | 0.05 | 2.5 | >100 | [3] |
| Ceftazidime | 0.5 | 1.0 | 100 | 0.05 | 10 | >100 | [3] |
| Imipenem | 0.1 | 0.1 | 0.1 | 0.5 | 0.1 | 0.1 | [4] |
| Meropenem | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | [5] |
| Aztreonam | >100 | >100 | >100 | 0.05 | >100 | >100 | [3] |
Note: Qualitative data for this compound is provided where specific IC50 values were not available in the reviewed literature. "High Affinity" indicates strong binding, while "Low Affinity" suggests weaker interaction.
Table 2: Comparative PBP Binding Affinities (IC50, µg/mL) in Pseudomonas aeruginosa
| Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 | Reference |
| This compound | High Affinity | High Affinity | Low Affinity | High Affinity | High Affinity | High Affinity | [6] |
| Ceftazidime | 0.5 | 2 | >128 | 0.5 | 64 | >128 | [7] |
| Imipenem | 0.5 | 0.5 | 2 | 2 | 4 | 8 | [8] |
| Meropenem | 1 | 2 | 2 | 1 | 4 | 8 | [8] |
| Aztreonam | >128 | >128 | >128 | 4 | >128 | >128 | [7] |
| Piperacillin | 4 | 8 | >128 | 2 | 16 | >128 | [7] |
Note: Qualitative data for this compound is provided where specific IC50 values were not available in the reviewed literature. "High Affinity" indicates strong binding, while "Low Affinity" suggests weaker interaction.
Experimental Protocols
The determination of PBP binding affinities is crucial for understanding the mechanism of action of beta-lactam antibiotics. Below are detailed methodologies for commonly employed PBP binding assays.
Competitive PBP Binding Assay using a Fluorescent Probe (Bocillin-FL)
This assay measures the ability of a test antibiotic to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.
1. Preparation of Bacterial Membranes:
-
Grow bacterial cultures (e.g., E. coli, P. aeruginosa) to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet in buffer and lyse the cells using methods such as sonication or a French press.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in a suitable buffer and store at -80°C.
2. Competitive Binding Assay:
-
Thaw the membrane preparation on ice.
-
In a microcentrifuge tube, incubate a standardized amount of membrane protein with varying concentrations of the test antibiotic (e.g., this compound) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for binding to PBPs.
-
Add a fixed, saturating concentration of Bocillin-FL to the mixture and incubate for another defined period (e.g., 10 minutes) to label any PBPs not bound by the test antibiotic.[9]
-
Terminate the labeling reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).
3. Visualization and Quantification:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.[10]
-
Quantify the intensity of the fluorescent bands corresponding to each PBP.
-
The IC50 value is determined as the concentration of the test antibiotic that reduces the fluorescence intensity of a specific PBP band by 50% compared to a control sample with no test antibiotic.[11]
Competitive PBP Binding Assay using a Radiolabeled Probe ([14C]benzylpenicillin)
This traditional method utilizes a radiolabeled penicillin to detect PBP binding.
1. Preparation of Bacterial Membranes:
-
Follow the same procedure as described for the fluorescent probe assay.
2. Competitive Binding Assay:
-
Incubate the membrane preparation with varying concentrations of the test antibiotic.
-
Add a fixed concentration of [14C]benzylpenicillin and incubate to label the unbound PBPs.[1]
-
Stop the reaction by adding a non-radioactive penicillin in large excess, followed by the addition of SDS sample buffer.
3. Visualization and Quantification:
-
Separate the proteins by SDS-PAGE.
-
Perform fluorography by impregnating the gel with a scintillant, drying it, and exposing it to X-ray film at -80°C.
-
Develop the film to visualize the radiolabeled PBP bands.
-
Quantify the band intensities using densitometry to determine the IC50 values.
Mandatory Visualizations
Signaling Pathway: Disruption of Peptidoglycan Synthesis by this compound
The following diagram illustrates the bacterial cell wall synthesis pathway and the mechanism of its inhibition by this compound.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow: Competitive PBP Binding Assay
The diagram below outlines the key steps in a competitive PBP binding assay using a fluorescent probe.
Caption: Steps involved in determining PBP binding affinity.
Conclusion
This comparative guide highlights the PBP binding profile of this compound in the context of other beta-lactam antibiotics. The provided data and protocols offer a foundation for further research into the structure-activity relationships of existing and novel antimicrobial agents. The preferential binding of this compound to specific PBPs, particularly in E. coli, underscores the nuanced interactions that govern antibacterial efficacy. Future investigations could expand upon this data to include a wider range of bacterial species and clinical isolates to provide a more complete picture of this compound's PBP binding landscape.
References
- 1. This compound (6059-S), a new 1-oxa-beta-lactam: binding affinity for penicillin-binding proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of latamoxef (this compound) and its decarboxylated derivative to Escherichia coli and Pseudomonas aeruginosa penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Moxalactam and Carbapenems
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial research, understanding the pharmacodynamic properties of antibiotics is paramount for optimizing dosing regimens and combating bacterial resistance. The post-antibiotic effect (PAE), the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent, is a critical parameter in this assessment. This guide provides a detailed comparison of the PAE of Moxalactam, a member of the oxacephem subclass of β-lactam antibiotics, with that of the carbapenem class of antibiotics, supported by available experimental data.
While direct comparative studies on the PAE of this compound and carbapenems are limited, this guide synthesizes data from various sources to offer a comprehensive overview. It is important to note that this compound (also known as Latamoxef) is a broad-spectrum β-lactam antibiotic with a structure similar to cephalosporins, but with an oxygen atom replacing the sulfur atom in the cephalosporin nucleus[1]. Carbapenems, on the other hand, are a potent class of β-lactam antibiotics known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria[2].
Quantitative Data on Post-Antibiotic Effect
The following tables summarize the available data on the PAE of this compound and various carbapenems against different bacterial strains. It is crucial to consider the variations in experimental conditions, such as antibiotic concentration and exposure time, when interpreting these data.
This compound Post-Antibiotic Effect Data
Direct, standardized PAE data for this compound is scarce in the reviewed literature. However, a study evaluating the antibacterial effect of this compound against Escherichia coli and Klebsiella pneumoniae using an in vitro pharmacokinetics/pharmacodynamics simulation provides insights into its persistent effects through the measurement of "bacterial growth recovery time (RT)". A longer RT suggests a more prolonged suppression of bacterial growth, analogous to a longer PAE.
| Bacterial Strain | Antibiotic Concentration | Exposure Time | Bacterial Growth Recovery Time (RT) (hours) |
| Escherichia coli ATCC 25922 | Simulating human PK | 24 hours | >24[1][3][4] |
| ESBL-producing E. coli 3376 | Simulating human PK | 24 hours | Regrowth observed, but MOX was more effective than comparators[1][3][4] |
| ESBL-producing K. pneumoniae 2689 | Simulating human PK | 24 hours | Regrowth observed, but MOX was more effective than comparators[1][3][4] |
Carbapenems Post-Antibiotic Effect Data
Carbapenems generally exhibit a significant PAE against a wide range of bacteria. The table below compiles data from various studies on the PAE of different carbapenems.
| Bacterial Strain | Carbapenem | Antibiotic Concentration | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| Escherichia coli | Imipenem | 1/4 - 2 x MIC | 2 | >1[5] |
| Enterobacter cloacae | Imipenem | 1/4 - 2 x MIC | 2 | >1[5] |
| Klebsiella pneumoniae | Imipenem | 1/4 - 2 x MIC | 2 | >1[5] |
| Pseudomonas aeruginosa | Imipenem | 1/4 - 2 x MIC | 2 | >1[5] |
| Serratia marcescens | Imipenem | 1/4 - 2 x MIC | 2 | >1[5] |
| Escherichia coli | Imipenem | Not specified | Not specified | ~0[6] |
| Klebsiella pneumoniae | Imipenem | Not specified | Not specified | ~0[6] |
| Pseudomonas aeruginosa | Imipenem | Not specified | Not specified | 2-4[6] |
| Staphylococcus aureus | Cefazolin (for comparison) | Not specified | Not specified | 2-4[6] |
Experimental Protocols
The determination of the post-antibiotic effect is a crucial in vitro pharmacodynamic parameter. While methodologies can vary slightly between studies, the fundamental principles remain consistent.
Standard Viable Count Method for PAE Determination
This is the most common method for determining the PAE.
-
Bacterial Culture Preparation: A bacterial suspension is prepared and grown to the logarithmic phase.
-
Antibiotic Exposure: The bacterial culture is then exposed to a specific concentration of the antibiotic (often a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours). A control culture without the antibiotic is run in parallel.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted several hundred-fold to a concentration where the antibiotic is no longer effective.
-
Centrifugation and Resuspension: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are resuspended in fresh, antibiotic-free medium.
-
Filtration: The culture is passed through a filter that retains the bacteria, which are then washed with and resuspended in fresh medium.
-
-
Monitoring Bacterial Regrowth: The number of viable bacteria (Colony Forming Units, CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar plates.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C
-
T: The time required for the count of CFU/mL in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C: The time required for the count of CFU/mL in the untreated control culture to increase by 1 log10 after the same dilution or washing procedure.
-
Bioluminescence Assay of Bacterial ATP
An alternative method for PAE determination involves measuring the bacterial ATP levels, which correlate with bacterial viability.
-
Procedure: The initial steps of bacterial culture preparation and antibiotic exposure are similar to the viable count method.
-
Regrowth Monitoring: After antibiotic removal, bacterial regrowth is monitored by measuring the intracellular ATP concentration using a bioluminescence assay at regular intervals.
-
PAE Calculation: The PAE is determined as the time difference between the antibiotic-exposed and control cultures for the ATP levels to start rising, indicating the resumption of metabolic activity and growth. This method can be less labor-intensive than the viable count method.[5]
Visualizations
Experimental Workflow for PAE Determination
The following diagram illustrates the general workflow for determining the post-antibiotic effect using the standard viable count method.
Caption: A flowchart of the experimental workflow for determining the post-antibiotic effect (PAE).
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and carbapenems are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. The diagram below illustrates this simplified signaling pathway.
Caption: A simplified diagram showing the mechanism of action of β-lactam antibiotics.
Conclusion
Based on the available data, carbapenems consistently demonstrate a significant post-antibiotic effect against a broad range of Gram-negative and Gram-positive bacteria. This prolonged suppression of bacterial growth is a key pharmacodynamic advantage of the carbapenem class.
For this compound, while standardized PAE data are limited, studies indicate a prolonged bacterial growth recovery time, particularly against susceptible Gram-negative bacteria like E. coli. This suggests that this compound may also possess a clinically relevant persistent antibacterial effect. However, the emergence of resistance, especially in organisms like Pseudomonas aeruginosa, can limit its efficacy[7].
Further head-to-head studies employing standardized PAE methodologies are warranted to provide a more definitive comparison between this compound and carbapenems. Such research would be invaluable for guiding clinical decisions and optimizing antibiotic therapy in an era of increasing antimicrobial resistance. Researchers and drug development professionals should consider these pharmacodynamic properties when evaluating the potential of these antibiotic classes in their respective fields.
References
- 1. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world pharmacovigilance investigation of imipenem/cilastatin: signal detection using the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial effect evaluation of this compound against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity, efficacy, and pharmacology of this compound, a new beta-lactam antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
meta-analysis of Moxalactam clinical efficacy and safety studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy and safety of Moxalactam, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals involved in drug development and clinical research.
Executive Summary
This compound is a broad-spectrum, beta-lactam antibiotic with demonstrated efficacy against a wide range of bacterial infections. Clinical data reveals high success rates in treating complex infections, including intra-abdominal, lower respiratory tract, and bacteremic infections. However, its use has been associated with a significant risk of coagulopathy, a factor that has limited its clinical application. This guide presents a meta-analysis of available data on this compound's efficacy and safety, with a special focus on the mechanistic underpinnings of its primary adverse effect.
Clinical Efficacy of this compound
This compound has been evaluated in numerous clinical trials, demonstrating high rates of satisfactory clinical and bacteriological responses across a variety of infections. A large-scale study in the United States involving 3,558 patients provides a significant body of evidence for its efficacy.[1][2]
Table 1: Summary of this compound Efficacy in Various Infections
| Infection Type | Number of Patients Evaluated | Satisfactory Bacteriological Response Rate (%) |
| Intra-abdominal Infections | Not Specified | 91%[1][2] |
| Obstetric and Gynecologic Infections | Not Specified | 91%[1][2] |
| Lower Respiratory Tract Infections | Not Specified | 92%[1][2] |
| Skin and Skin-Structure Infections | Not Specified | 92%[1][2] |
| Bone and Joint Infections | Not Specified | 90%[1][2] |
| Bacteremic Infections | Not Specified | 94%[1][2] |
| Urinary Tract Infections | Not Specified | 80%[1][2] |
| Complicated Urinary Tract Infections | 276 | 71%[3] |
| Overall Efficacy Rate | 2,234 | 89% [1][2] |
In other studies, the overall success rate was reported to be 83% in a study of 69 patients with serious bacterial infections and an overall favorable clinical response was seen in 86% of 100 infections evaluated.[4][5] Another clinical evaluation of 50 patients reported that 48 were cured based on clinical criteria and 45 by bacteriological criteria.[6]
Comparative Efficacy
While comprehensive head-to-head meta-analyses are limited, some studies have compared this compound to other antibiotic regimens.
Table 2: Comparative Efficacy of this compound
| Comparison Regimen | Patient Population | This compound Success Rate | Comparator Success Rate | Notes |
| Ticarcillin + Clavulanic Acid (Timentin) | Febrile cancer patients with profound granulocytopenia | 78% (14/18) | Not Applicable | This compound was used in combination with Ticarcillin/Clavulanic acid.[7] |
| Piperacillin | Febrile cancer patients with profound granulocytopenia | 100% (14/14) | Not Applicable | This compound was used in combination with Piperacillin.[7] |
| Clindamycin + Aminoglycoside | Surgical infections | As effective as comparator | As effective as this compound | Efficacy was comparable when surgical debridement or drainage was performed.[8] |
| Standard Antimicrobial Therapy (Physician's choice) | Hospitalized patients with suspected susceptible infections | 86.8% (33/38) | 80% (32/40) | No significant difference in efficacy (P > 0.20).[9] |
This compound has shown potent in vitro activity against a broad spectrum of gram-negative bacteria, including Enterobacteriaceae, and was found to be more potent than other cephalosporins against cefazolin-resistant strains.[2] However, its activity against gram-positive cocci is less than that of earlier cephalosporins.[10]
Safety Profile of this compound
The use of this compound is associated with several adverse reactions, with coagulopathy being the most significant.
Table 3: Incidence of Adverse Reactions with this compound
| Adverse Reaction | Incidence Rate (%) | Notes |
| Hypersensitivity | 2.9%[1][2] | |
| Gastrointestinal Adverse Effects | 2.1%[1][2] | |
| Diarrhea | 8.8%[5] | Generally mild. |
| Hypoprothrombinemia | 0.7% (25/3558)[1][2] | Clinically apparent bleeding in 3 of these patients. |
| Alcohol Intolerance | 0.1% (4/3558)[1][2] | Disulfiram-like reaction. |
| Eosinophilia | Not specified | Reversible.[11] |
| Mild Liver Function Abnormalities | Not specified | Reversible.[11] |
| Elevated Prothrombin Time | Not specified | [11] |
Mechanism of this compound-Induced Coagulopathy
The primary safety concern with this compound is its association with bleeding and coagulopathy.[12] This is attributed to the N-methylthiotetrazole (NMTT) side chain in its chemical structure.[4][6] The proposed mechanism involves the inhibition of vitamin K-dependent carboxylation.
The NMTT side chain is believed to inhibit the enzyme vitamin K epoxide reductase.[6][9] This enzyme is crucial for the regeneration of active vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X).[6] Inhibition of this cycle leads to a deficiency of active clotting factors, resulting in hypoprothrombinemia and an increased risk of bleeding.[13]
References
- 1. Determinants of antibiotic-associated hypoprothrombinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activity of this compound, an oxa-beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of parenteral third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound - a beta-lactam antibiotic in the monotherapy of severe infections in surgery. Clinico-bacteriological study of 35 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thebloodproject.com [thebloodproject.com]
- 7. This compound | C20H20N6O9S | CID 47499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound therapy for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Hemostasis disturbance caused by cephalosporins with an N-methylthiotetrazole side chain. A randomized pilot study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In vitro antibacterial activity of this compound, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Coagulation disorders caused by cephalosporins containing methylthiotetrazole side chains] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Moxalactam
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Moxalactam. The following procedural steps and data are designed to ensure the safe handling, storage, and disposal of this synthetic oxa-β-lactam antibiotic.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause allergic skin reactions and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemotherapy-rated, disposable nitrile or latex gloves.[5][6] | To prevent skin contact and allergic reactions.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][4] | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH/MSHA-approved respirator.[2][4] | Required when ventilation is inadequate or when handling powder outside of a containment system to prevent inhalation.[4] |
| Lab Coat/Gown | Disposable, long-sleeved gown.[3][4] | To protect skin and clothing from contamination. |
Step-by-Step Handling and Storage Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves and eye protection, during inspection.
-
Verify that the product label matches the order information.
2. Preparation and Weighing (for solid form):
-
Conduct all manipulations of this compound powder in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust during handling.[7]
3. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a fume hood.
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
-
Aqueous solutions should ideally be used fresh; it is not recommended to store them for more than one day.[8]
4. Storage:
-
Store this compound in a tightly sealed container in a freezer at -20°C for long-term stability.[2][8]
-
For shorter periods, storage at 2-8°C may be acceptable, but always refer to the manufacturer's specific recommendations.[9][10]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[11]
5. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
For small spills of solid material, gently cover with an inert absorbent material and collect into a sealed container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Quantitative Data
| Parameter | Value | Reference |
| Solubility in Water | ~50 mg/mL | [8][9] |
| Solubility in DMSO | ~5 mg/mL | [8] |
| Acute Toxicity (Oral TDLO, man) | 571 mg/kg / 20 days (intermittent) | [1] |
| Acute Toxicity (Oral LD50, rat) | >10 g/kg | [1] |
| Acute Toxicity (Intraperitoneal LD50, rat) | 8,100 mg/kg | [1] |
| Acute Toxicity (Subcutaneous LD50, rat) | 9 g/kg | [1] |
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste.
1. Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, wipes, and empty vials) in a designated, labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of all waste materials through your institution's environmental health and safety (EHS) office.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rpicorp.com [rpicorp.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
